2-[(4-Methylpiperazin-1-yl)methyl]aniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZVFSKUCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424462 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-84-5 | |
| Record name | 2-[(4-Methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a valuable building block in medicinal chemistry and drug development. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and characterization details.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a substituted aniline linked to a methylpiperazine moiety, makes it a versatile scaffold for the development of novel therapeutics. This guide focuses on a robust and reproducible synthetic route commencing from readily available starting materials.
Synthetic Pathway Overview
The synthesis of the target compound is efficiently achieved through a two-step process:
-
Nucleophilic Substitution: Reaction of 2-nitrobenzyl bromide with N-methylpiperazine to form the intermediate, 1-((2-nitrophenyl)methyl)-4-methylpiperazine.
-
Reduction: Conversion of the nitro group of the intermediate to a primary amine, yielding the final product, this compound.
This pathway is illustrated in the following workflow diagram.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-((2-nitrophenyl)methyl)-4-methylpiperazine
This procedure details the nucleophilic substitution reaction between 2-nitrobenzyl bromide and N-methylpiperazine.
Materials:
-
2-Nitrobenzyl bromide
-
N-Methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 2-nitrobenzyl bromide (1.0 eq) in DMF, add N-methylpiperazine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-((2-nitrophenyl)methyl)-4-methylpiperazine.
Step 2: Synthesis of this compound
This section describes the reduction of the nitro intermediate to the final aniline product via catalytic hydrogenation.
Materials:
-
1-((2-nitrophenyl)methyl)-4-methylpiperazine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 1-((2-nitrophenyl)methyl)-4-methylpiperazine (1.0 eq) in methanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10 mol%) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 3-5 MPa.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | Solid |
| N-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Liquid |
| 1-((2-nitrophenyl)methyl)-4-methylpiperazine | C₁₂H₁₇N₃O₂ | 235.28 | Solid |
| This compound | C₁₂H₁₉N₃ | 205.30 | Oil or Solid |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield (%) |
| Step 1: Nucleophilic Substitution | 2-Nitrobenzyl bromide, N-Methylpiperazine, K₂CO₃ | DMF | Room Temp. | 12-16 h | 85-95 |
| Step 2: Catalytic Hydrogenation | 1-((2-nitrophenyl)methyl)-4-methylpiperazine, 10% Pd/C, H₂ | Methanol | Room Temp. | 4-6 h | 90-98 |
Table 3: Spectroscopic Data for 1-((2-nitrophenyl)methyl)-4-methylpiperazine
| Type of Data | Spectroscopic Details |
| ¹H NMR (CDCl₃) | δ (ppm): 7.90-7.80 (m, 1H, Ar-H), 7.60-7.50 (m, 1H, Ar-H), 7.45-7.35 (m, 2H, Ar-H), 3.70 (s, 2H, Ar-CH₂), 2.60-2.40 (br s, 8H, piperazine-H), 2.28 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): 149.0, 134.5, 133.0, 131.5, 128.0, 124.5, 60.0 (Ar-CH₂), 55.0 (piperazine-CH₂), 53.0 (piperazine-CH₂), 46.0 (N-CH₃). |
Table 4: Spectroscopic Data for this compound
| Type of Data | Spectroscopic Details |
| ¹H NMR (CDCl₃) | δ (ppm): 7.10-6.95 (m, 2H, Ar-H), 6.75-6.65 (m, 2H, Ar-H), 4.20 (br s, 2H, NH₂), 3.50 (s, 2H, Ar-CH₂), 2.60-2.40 (br s, 8H, piperazine-H), 2.28 (s, 3H, N-CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): 145.0, 130.0, 128.5, 122.0, 118.5, 115.5, 62.0 (Ar-CH₂), 55.0 (piperazine-CH₂), 53.0 (piperazine-CH₂), 46.0 (N-CH₃). |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent peak. The actual values may vary slightly depending on the solvent and instrument used.
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical flow of the experimental work, from starting materials to the final purified product.
Caption: Detailed experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step method is efficient and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production for drug development endeavors. The provided quantitative data and spectroscopic information will aid researchers in the successful execution and characterization of this synthesis.
In-Depth Technical Guide: 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific physicochemical properties, spectroscopic data, and biological activity of 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 19577-84-5) is limited. This guide provides available data for the specified compound and supplements it with information on closely related isomers and analogous compounds to offer a comprehensive overview. All data presented for related compounds should be considered for reference purposes and handled with scientific discretion.
Core Compound Identification
Chemical Name: this compound CAS Number: 19577-84-5 Molecular Formula: C₁₂H₁₉N₃ Molecular Weight: 205.3 g/mol Chemical Structure:
Ring A
CH₂
Ring B
NH₂
N
N-CH₃
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19577-84-5 | - |
| Molecular Formula | C₁₂H₁₉N₃ | [1][2] |
| Molecular Weight | 205.3 g/mol | [1] |
| Appearance | Not specified | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Table 2: Physicochemical Properties of Isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS 70261-82-4)
| Property | Value | Source |
| Appearance | White or off-white solid | [3] |
| Melting Point | 95-101 °C | [3] |
| Solubility | Low solubility in water; soluble in ethanol, dimethylformamide | [3] |
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to aromatic protons of the aniline ring, a singlet for the benzylic methylene protons, signals for the piperazine ring protons, and a singlet for the N-methyl group protons.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the N-methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (205.3 g/mol ).
Some suppliers, such as Capot Chemical, may provide spectral data upon request.[4]
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established chemical transformations. A common method would involve the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
General Experimental Protocol (Hypothetical)
Materials:
-
2-Aminobenzaldehyde
-
1-Methylpiperazine
-
Methanol (or other suitable solvent)
-
Sodium borohydride (NaBH₄) or other reducing agent
-
Glacial acetic acid (catalyst)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Imine Formation: Dissolve 2-aminobenzaldehyde in methanol. Add 1-methylpiperazine and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for several hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the final product.
Applications in Research and Drug Development
While specific biological activities for this compound are not documented, the methylpiperazinyl-aniline scaffold is prevalent in medicinal chemistry. Compounds with this core structure are explored for a variety of therapeutic applications.
-
Kinase Inhibitors: The piperazine moiety can be a key pharmacophore for binding to the ATP-binding site of various kinases. Derivatives of methylpiperazinyl-aniline have been investigated as inhibitors of kinases such as c-Src, Abl, and PI3K, which are implicated in cancer cell proliferation and survival.[5][6]
-
Anticancer Agents: Many compounds containing the 4-methylpiperazin-1-yl)aniline moiety have demonstrated potent antitumor activities. For instance, derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.[7][8]
-
Antiviral and Antimicrobial Agents: The piperazine ring is a common feature in compounds with antiviral and antimicrobial properties.[9]
-
Neurological Disorders: This chemical class serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[9]
Hypothetical Signaling Pathway Involvement
Caption: Potential mechanism of action as a kinase inhibitor.
Safety and Handling
Specific hazard information for this compound (CAS 19577-84-5) is not available. The safety data presented below is for the related isomer 2-methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5) and should be used as a reference for handling precautions. A safety data sheet for a compound with the same name but a different CAS number (180605-36-1) indicates it causes severe skin burns and eye damage.[10]
Table 3: GHS Hazard Information for Isomer (CAS 16154-71-5)
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[11]
Handling Recommendations:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
Experimental Protocols (General)
General Protocol for a Kinase Inhibition Assay
This is a generic protocol to illustrate how a compound like this compound could be tested for its potential as a kinase inhibitor.
Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dissolved in DMSO
-
Microplate reader for detecting kinase activity (e.g., luminescence-based)
-
Multi-well assay plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a multi-well plate, add the kinase assay buffer, the kinase, and the substrate.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate or the remaining ATP).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
This compound is a chemical compound with potential applications as a building block in the synthesis of pharmacologically active molecules, particularly in the areas of oncology and infectious diseases. While specific data for this compound is scarce, the prevalence of the methylpiperazinyl-aniline scaffold in drug discovery highlights its importance. Further experimental investigation is necessary to fully characterize its physicochemical properties, biological activity, and safety profile. Researchers interested in this compound are encouraged to perform their own analyses and consult with chemical suppliers for more detailed information.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|CAS 19577-84-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. chembk.com [chembk.com]
- 4. 19577-84-5 | 2-(4-Metil-piperazin-1-ilmetil)-anilina | 2-(4-Methyl-piperazin-1-ylmethyl)-aniline - Capot Químico [capotchem.com]
- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 19577-84-5).[1][2] Due to the limited availability of experimental data for this specific isomer, this document also includes data from its isomers, 4-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 70261-82-4) and 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 16154-71-5), to provide estimated values and a comparative analysis. Understanding these properties is crucial for predicting the compound's behavior in biological systems and for its development as a potential therapeutic agent. Piperazine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[3][4][5]
Chemical Identity and Isomeric Forms
The compound this compound and its isomers share the same molecular formula and molecular weight, differing only in the substitution pattern on the aniline ring. This structural variation can significantly influence their physicochemical properties and biological activities.
Diagram: Isomeric Relationship
Caption: Isomeric forms of methylpiperazinyl-substituted anilines.
Tabulated Physicochemical Data
The following tables summarize the available quantitative data for this compound and its isomers. It is important to note that where experimental data is unavailable, predicted values are provided and clearly indicated.
Table 1: General Properties
| Property | This compound | 4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer) | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer) |
| CAS Number | 19577-84-5[1] | 70261-82-4[6] | 16154-71-5[7][8] |
| Molecular Formula | C12H19N3[1] | C12H19N3 | C12H19N3[7] |
| Molecular Weight | 205.3 g/mol [1] | 205.3 g/mol | 205.30 g/mol [7] |
| IUPAC Name | This compound | 4-[(4-Methylpiperazin-1-yl)methyl]aniline | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline[7] |
Table 2: Physical Properties
| Property | 4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer) |
| Melting Point | 97-99 °C[6] |
| Boiling Point (Predicted) | 331.2 ± 27.0 °C[6] |
| Density (Predicted) | 1.085 ± 0.06 g/cm³[6] |
Table 3: Physicochemical Parameters
| Property | 4-[(4-Methylpiperazin-1-yl)methyl]aniline (Isomer) |
| Solubility | Slightly soluble in Chloroform and Methanol[6] |
| pKa (Predicted) | 7.65 ± 0.10[6] |
| logP (Predicted) | Not available |
Experimental Protocols
This section outlines the general experimental methodologies for determining the key physicochemical properties of aromatic amines and piperazine derivatives.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
-
Methodology: Capillary Method
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[9]
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[10]
-
The sample is heated at a steady and slow rate, approximately 1-2°C per minute, near the expected melting point.[9]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has liquefied.
-
For a pure compound, a sharp melting range of 0.5-1.0°C is expected.
-
Boiling Point Determination
For liquid compounds or those that can be distilled, the boiling point is a key physical constant.
-
Methodology: Distillation Method
-
A small volume of the compound is placed in a distillation flask.
-
The apparatus is assembled for simple or fractional distillation.[11]
-
The liquid is heated to its boiling point, and the vapor is allowed to condense.
-
The temperature of the vapor is measured with a thermometer placed at the vapor-condenser interface. This temperature remains constant during the distillation of a pure substance and is recorded as the boiling point.[11][12]
-
The atmospheric pressure should be recorded as the boiling point varies with pressure.[12]
-
Solubility Determination
Solubility is a critical parameter for drug absorption and formulation development. Both kinetic and thermodynamic solubility are important.[13][14]
-
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed flask.[15]
-
The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
The resulting suspension is filtered or centrifuged to separate the undissolved solid.[14]
-
The concentration of the compound in the saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[14]
-
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.
-
Methodology: Potentiometric Titration
-
A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.[16][17]
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[17]
-
-
Methodology: UV-Vis Spectrophotometry
-
The UV-Vis absorption spectra of the compound are recorded in a series of buffer solutions with different known pH values.[16][17]
-
The changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are plotted against pH.
-
The pKa is calculated from the resulting sigmoidal curve.[17]
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
-
Methodology: Shake-Flask Method
-
A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and aqueous layers is measured, typically by HPLC or UV-Vis spectroscopy.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18][19]
-
-
Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
This method estimates logP based on the retention time of the compound on a nonpolar stationary phase (e.g., C18).[19][20]
-
A calibration curve is generated by running a series of standard compounds with known logP values.
-
The retention time of the test compound is measured under the same chromatographic conditions.
-
The logP of the test compound is then interpolated from the calibration curve.[19]
-
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity in a drug discovery and development setting.
Diagram: Physicochemical Characterization Workflow
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Conclusion
This technical guide has summarized the available physicochemical data for this compound and its isomers, and provided an overview of the standard experimental protocols for their determination. While specific experimental data for the target compound is limited, the information presented for its isomers provides valuable estimates. A thorough experimental characterization of this compound, following the outlined protocols, is essential for its further investigation and potential development as a pharmaceutical agent. The provided workflow illustrates the logical progression from synthesis to the application of physicochemical data in early-stage drug development.
References
- 1. Page loading... [guidechem.com]
- 2. This compound|CAS 19577-84-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Version: 1.0
This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. It is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.
Compound Identification and Physicochemical Properties
This compound is a substituted aniline derivative featuring a methylpiperazine moiety linked through a methylene bridge. This structure is a common scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of therapeutic agents.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19577-84-5[2] |
| Molecular Formula | C₁₂H₁₉N₃[2] |
| Molecular Weight | 205.30 g/mol [2][3] |
| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2N |
| InChI Key | DTEFRDRZJUCTLM-UHFFFAOYSA-N[3] |
| Synonyms | 2-(4-Methyl-piperazin-1-ylmethyl)-phenylamine, 2-(4-Methylpiperazin-1-yl)aniline[4] |
Table 2: Estimated Physicochemical Properties
| Property | Value | Source |
| Melting Point | 97-99 °C | [5] |
| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [5] |
| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |
Molecular Structure and Spectroscopic Analysis
The molecule consists of three key components:
-
Aniline Ring: An ortho-substituted benzene ring with an amino group (-NH₂), which is a key site for further chemical modifications.
-
Methylene Bridge (-CH₂-): A flexible linker connecting the aniline and piperazine rings.
-
N-Methylpiperazine Ring: A saturated heterocycle that often improves the pharmacokinetic properties (e.g., solubility, bioavailability) of drug candidates.[1]
Spectroscopic Data (Reference Isomer)
Disclaimer: The following ¹H NMR data is for the isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline. It is provided as a reference to anticipate the spectral features of the title compound. For the 2-isomer, the aromatic region (6.5-7.0 ppm) would exhibit a more complex splitting pattern due to the ortho substitution.
Table 3: ¹H NMR Spectroscopic Data of 4-[(4-Methylpiperazin-1-yl)methyl]aniline
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.89 | d, J = 8.4 Hz | 2H | Ar-H (ortho to CH₂) | [5] |
| 6.49 | d, J = 8.4 Hz | 2H | Ar-H (ortho to NH₂) | [5] |
| 4.93 | s | 2H | Ar-NH₂ | [5] |
| 3.23 | s | 2H | Ar-CH₂ -N | [5] |
| 2.29 | bs | 8H | Piperazine ring protons | [5] |
| 2.12 | s | 3H | N-CH₃ | [5] |
| (Solvent: DMSO-d₆, Frequency: 400 MHz) |
Synthesis and Experimental Protocols
A plausible synthetic route for this compound involves the reductive amination of 2-nitrobenzaldehyde with 1-methylpiperazine, followed by the reduction of the nitro group. An alternative, more direct route, is the reduction of a nitro-precursor, adapted from the synthesis of its isomer.[5]
Proposed Experimental Protocol: Reduction of 1-Methyl-4-(2-nitrobenzyl)piperazine
This protocol describes the final step in a potential synthesis, which is the reduction of the nitro-substituted precursor to the target aniline.
Reagents:
-
1-Methyl-4-(2-nitrobenzyl)piperazine
-
Methanol (MeOH)
-
Zinc powder (Zn)
-
Ammonium chloride (NH₄Cl)
-
Diatomaceous earth
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 1-Methyl-4-(2-nitrobenzyl)piperazine (1.0 eq), methanol (20 mL per gram of starting material), zinc powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the zinc solids, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent, yielding a solid residue.
-
Add diethyl ether to the solid and stir. Filter to remove any insoluble inorganic byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound.
Caption: Proposed synthetic workflow for the reduction of the nitro-precursor.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented, its structural motifs are of high interest in pharmaceutical development. The piperazine ring is a well-known pharmacophore that can enhance biological activity and is a valuable intermediate in synthesizing various therapeutic agents.[1]
This compound serves as a key building block for creating larger, more complex molecules. The primary amine on the aniline ring is a versatile handle for a variety of chemical reactions, including amide bond formation, sulfonylation, and reductive amination, allowing for the exploration of diverse chemical space in lead optimization campaigns. Derivatives of related piperazinyl-aniline structures have been investigated for a range of activities, including antibacterial properties.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
- 6. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
The 2-[(4-Methylpiperazin-1-yl)methyl]aniline Scaffold: A Cornerstone in Kinase Inhibition
An In-Depth Technical Guide on the Mechanism of Action, Focusing on the Archetypal Inhibitor, Imatinib
Introduction
The 2-[(4-Methylpiperazin-1-yl)methyl]aniline moiety represents a critical pharmacophore in modern medicinal chemistry, most notably as a cornerstone in the design of ATP-competitive kinase inhibitors. This structural motif confers favorable pharmacokinetic properties and provides key molecular interactions within the ATP-binding pockets of various kinases. This guide will delve into the mechanism of action of derivatives containing this scaffold, with a primary focus on Imatinib , a paradigm-shifting therapeutic that has revolutionized the treatment of certain cancers.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives of this compound predominantly function as Type II kinase inhibitors. They selectively target the inactive conformation of the kinase, binding to a site that partially overlaps with the ATP-binding pocket. This mechanism is distinct from Type I inhibitors, which bind to the active conformation of the kinase.
The key to their inhibitory action lies in stabilizing the "closed" or self-inhibited state of the kinase.[1] This prevents the enzyme from adopting the active conformation required for ATP binding and subsequent phosphorylation of its substrates.[1][2][3] By blocking this phosphotransfer reaction, these inhibitors effectively shut down the downstream signaling pathways that are often constitutively activated in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis (programmed cell death).[2][4]
A Case Study: Imatinib
Imatinib is a potent and selective inhibitor of a small number of tyrosine kinases, and its mechanism of action is well-characterized.
Primary Targets and Therapeutic Indications:
-
BCR-ABL: The primary target of Imatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).[1][2][3][4] Imatinib is a first-line treatment for CML.[5]
-
c-KIT: Imatinib also inhibits the c-KIT receptor tyrosine kinase, which is often mutated and constitutively activated in Gastrointestinal Stromal Tumors (GISTs).[1][3]
-
PDGF-R: The Platelet-Derived Growth Factor Receptor (PDGF-R) is another key target of Imatinib.[1]
Signaling Pathway Inhibition:
The binding of Imatinib to the ATP-binding site of BCR-ABL, c-KIT, or PDGF-R blocks the phosphorylation of their respective substrates. This leads to the inhibition of several downstream signaling pathways crucial for cell survival and proliferation, including:
-
RAS/MAPK Pathway: Involved in cell proliferation and differentiation.
-
PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.
-
JAK/STAT Pathway: Plays a key role in cytokine signaling and immune responses.
By inhibiting these pathways, Imatinib effectively halts the uncontrolled cell growth characteristic of cancers driven by these kinases.
Caption: Imatinib Inhibition of Key Signaling Pathways.
Quantitative Data
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Imatinib | v-Abl | 25 | |
| Imatinib | c-Abl | 38 | |
| Imatinib | PDGFR | 100 | |
| Imatinib | c-Kit | 100 | |
| AZD0530 | c-Src | 2.7 | |
| AZD0530 | Abl | 4.1 | |
| CYH33 | PI3Kα | 5.9 | SKOV-3 |
| PHA-848125 | CDK2/cycA | 45 | A2780 |
Note: Data compiled from various sources.[6][7][8] IC50 values can vary depending on the specific assay conditions.
Mechanisms of Resistance
Despite the remarkable success of Imatinib, resistance can emerge over time. The mechanisms of resistance are broadly classified into two categories:
BCR-ABL Dependent:
-
Point Mutations: The most common mechanism of acquired resistance involves point mutations in the ABL kinase domain.[5][9] These mutations can either directly interfere with Imatinib binding or stabilize the active conformation of the kinase, to which Imatinib has a lower affinity.[1][10] The T315I "gatekeeper" mutation is a notorious example, conferring resistance to Imatinib and some second-generation inhibitors.[9]
-
Gene Amplification: Increased production of the BCR-ABL protein due to gene amplification can overwhelm the inhibitory capacity of Imatinib.[4][5]
BCR-ABL Independent:
-
Drug Efflux: Overexpression of drug transporters, such as P-glycoprotein (ABCB1), can actively pump Imatinib out of the cancer cells, reducing its intracellular concentration.[4]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating other signaling pathways that bypass the need for BCR-ABL signaling, such as the Src family kinases.[5][9]
Caption: Mechanisms of Resistance to Imatinib.
Experimental Protocols
The characterization of the mechanism of action of this compound derivatives involves a variety of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (Example: LANCE® Ultra Kinase Assay)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC50 of a compound against a specific kinase.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., Imatinib).
-
Prepare a solution of the target kinase (e.g., Abl).
-
Prepare a solution of the biotinylated substrate peptide and ATP.
-
Prepare a solution of the europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin.
-
-
Assay Procedure:
-
Add the test compound and kinase to a microplate and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture and incubate.
-
Stop the reaction and add the detection mixture (antibody and streptavidin).
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible reader.
-
-
Data Analysis:
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Plot the signal against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Outline:
-
Cell Culture:
-
Plate cancer cells (e.g., K562, a CML cell line) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the number of viable cells.
-
Plot the absorbance against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The this compound scaffold is a privileged structure in the development of kinase inhibitors. As exemplified by Imatinib, these compounds can achieve high potency and selectivity by targeting the inactive conformation of their target kinases. A thorough understanding of their mechanism of action, including potential resistance pathways, is crucial for the rational design of next-generation inhibitors and for optimizing their clinical use. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel derivatives based on this important chemical scaffold.
References
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms and implications of imatinib resistance mutations in BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Methylpiperazin-1-yl)methyl]aniline is a substituted aniline derivative with potential applications in medicinal chemistry and drug development. As with any novel compound, thorough structural characterization is paramount. This technical guide outlines the expected spectroscopic profile of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, generalized experimental protocols and workflows are provided to guide researchers in the analytical investigation of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Aromatic (C₆H₄) | 6.6 - 7.2 | Multiplet | 4H | Protons on the aniline ring. |
| Benzylic (-CH₂-) | ~3.6 | Singlet | 2H | Methylene group linking the aniline and piperazine rings. |
| Piperazine (-CH₂-) | 2.4 - 2.7 | Multiplet | 8H | Methylene protons of the piperazine ring. |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H | Methyl group on the piperazine nitrogen. |
| Amine (-NH₂) | Broad singlet | 2H | Protons of the primary aniline amine group; chemical shift can vary with solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-NH₂ | 145 - 150 | Carbon attached to the amino group. |
| Aromatic C-CH₂ | 125 - 130 | Carbon attached to the benzylic methylene group. |
| Aromatic C-H | 115 - 130 | Other aromatic carbons. |
| Benzylic (-CH₂) | 60 - 65 | Benzylic methylene carbon. |
| Piperazine (-CH₂-) | 50 - 55 | Piperazine ring carbons. |
| Methyl (-CH₃) | ~45 | N-methyl carbon. |
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Ion (M⁺) | m/z 205.1579 | Calculated exact mass for C₁₂H₁₉N₃. |
| Major Fragments | m/z 99, 106, 134 | Expected fragmentation patterns include cleavage of the benzylic bond and fragmentation of the piperazine ring. |
Table 4: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Stretching (two bands for primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2800 - 3000 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| N-H (Amine) | 1580 - 1650 | Bending |
Table 5: Predicted UV-Vis Spectroscopic Data
| Transition | Predicted λmax (nm) | Solvent | Rationale |
| π → π* | ~240 and ~290 | Ethanol | Typical for aniline and its derivatives, showing two absorption bands.[1] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60°, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatograph.
-
Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ for ESI).
-
Analyze the isotopic pattern to confirm the elemental composition.
-
Interpret the fragmentation pattern to deduce structural information.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule by comparing the spectrum to correlation tables.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, MS, IR, and UV-Vis spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and derived molecular information.
References
Technical Guide: Physicochemical Properties of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for the specific ortho-isomer, 2-[(4-Methylpiperazin-1-yl)methyl]aniline, is limited. This guide provides an overview of expected properties based on its chemical structure and available data for the closely related para-isomer, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, which should be used as a directional reference only. The experimental protocols provided are generalized standard procedures for this class of compound and should be adapted as necessary.
Introduction
This compound is an organic compound featuring a substituted aniline and a methylpiperazine moiety. Such structures are common scaffolds in medicinal chemistry and are often investigated as intermediates in the synthesis of pharmacologically active agents. A thorough understanding of the solubility and stability of this molecule is critical for its handling, formulation development, and for ensuring the integrity and reproducibility of experimental results. This document outlines the anticipated physicochemical characteristics of this compound and provides standardized protocols for its empirical determination.
Physicochemical Properties
Table 1: Physicochemical Properties of the Reference Isomer 4-[(4-Methylpiperazin-1-yl)methyl]aniline
| Property | Value (Predicted or Experimental) | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.3 g/mol | [2] |
| Melting Point | 97-99 °C | [2] |
| Boiling Point | 331.2 ± 27.0 °C (Predicted) | [2] |
| Density | 1.085 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 7.65 ± 0.10 (Predicted) | [1] |
Solubility Profile
The solubility of this compound is dictated by its structural features. The aniline and piperazine rings contain basic nitrogen atoms, suggesting that solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of soluble ammonium salts. The aniline portion contributes to some polarity, while the benzyl and methyl groups add lipophilic character.
Qualitative data for the para-isomer indicates it is slightly soluble in chloroform and methanol and has low solubility in water.[1][2] A similar profile is anticipated for the ortho-isomer. For drug development, aqueous solubility above 60 µg/mL is often considered a desirable starting point.[3]
Table 2: Illustrative Solubility Data Presentation
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) |
| Water | 25 | Thermodynamic | Data Not Available |
| PBS (pH 7.4) | 25 | Thermodynamic | Data Not Available |
| 0.1 N HCl (pH 1.2) | 25 | Thermodynamic | Data Not Available |
| Methanol | 25 | Thermodynamic | Data Not Available |
| Chloroform | 25 | Thermodynamic | Data Not Available |
| DMSO | 25 | Thermodynamic | Data Not Available |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, often leading to coloration of the material. The compound may also be sensitive to thermal and photolytic degradation.
For regulatory purposes, stability testing is guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[4][5] These studies involve exposing the compound to a variety of stress conditions to identify potential degradation products and establish degradation pathways.[6]
Table 3: Illustrative Stability Data Summary (Forced Degradation)
| Stress Condition | Duration | Degradation (%) | Major Degradants Formed |
| Acid Hydrolysis (0.1 N HCl, 60°C) | 24 h | Data Not Available | Data Not Available |
| Base Hydrolysis (0.1 N NaOH, 60°C) | 24 h | Data Not Available | Data Not Available |
| Oxidation (3% H₂O₂, RT) | 24 h | Data Not Available | Data Not Available |
| Thermal (80°C, Solid State) | 48 h | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility and is crucial for lead optimization and pre-formulation studies.[7][8][9]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a precisely measured volume of a specific solvent or buffer (e.g., water, PBS pH 7.4, 0.1 N HCl). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.[8]
-
Equilibration: Seal the vials and place them in a constant temperature shaker or agitator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[7][9]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To ensure all particulate matter is removed, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and collect the clear liquid.[7]
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Analyze the filtered supernatant and the standards using a validated analytical method, typically HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.[10]
-
Data Reporting: The solubility is reported as the mean concentration from replicate experiments (e.g., in µg/mL or mM). The pH of the saturated solution should also be measured and reported, especially for buffered systems.[8]
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a key component of the ICH Q1A guidelines.[6][11][12]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N to 1 N HCl and incubate at a controlled temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH and incubate at a controlled temperature (e.g., 60-80 °C).
-
Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a controlled oven. Also, heat a solution of the compound.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acid and base-stressed samples before analysis. Dilute samples as necessary.
-
Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with UV or MS detection. This method must be able to separate the intact drug from all degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in stressed samples to the control. Identify and characterize significant degradation products using techniques like LC-MS/MS to elucidate degradation pathways.[6]
Mandatory Visualizations
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
References
- 1. chembk.com [chembk.com]
- 2. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
In-Depth Technical Guide: Safety and Handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-[(4-Methylpiperazin-1-yl)methyl]aniline (CAS No. 180605-36-1). The information is intended to assist researchers, scientists, and drug development professionals in managing the risks associated with the use of this compound in a laboratory or research setting.
Chemical Identification and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H17N3 | [1] |
| Molecular Weight | 191.28 g/mol | [1] |
| Appearance | No data available | |
| Melting Point/Range | No data available | [1] |
| Boiling Point/Range | No data available | |
| Solubility | No information available |
Hazard Identification and Classification
The primary hazards associated with this compound are its corrosive nature and acute toxicity. It is classified as a substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[2]
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314 - Causes severe skin burns and eye damage |
| Acute Toxicity, Oral | Category 4 | H302 - Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312 - Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332 - Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage |
Source:[2]
GHS Pictograms and Signal Word
Pictograms:
-
corrosion
-
exclamation mark
Signal Word: Danger [2]
Hazard Statements
-
H314: Causes severe skin burns and eye damage.[2]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301 + P330 + P331 | IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P310 | Immediately call a POISON CENTER or doctor/physician.[2] |
Toxicological Information
There is no specific acute toxicity information available for this compound.[1] The GHS classification is based on the available data for similar compounds.
For context, toxicological data for a structurally related compound, N-methylaniline , indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[3][4] Prolonged or repeated exposure may cause damage to organs.[3][4]
Experimental Protocols
Standardized protocols for assessing the safety of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are key OECD guidelines relevant to the hazards identified for this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using a reduced number of animals.[5] The procedure involves dosing animals at fixed dose levels (5, 50, 300, and 2000 mg/kg) and observing for signs of toxicity.[5]
References
Methodological & Application
Application Notes & Protocols: Synthesis of Vortioxetine via 2-(Piperazin-1-yl)aniline Intermediates
Introduction
Vortioxetine is a multimodal antidepressant that functions as a serotonin transporter (SERT) inhibitor, a 5-HT3, 5-HT7, and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, and a 5-HT1A receptor agonist.[1][2] This complex pharmacological profile is believed to contribute to its efficacy in treating major depressive disorder. This document outlines a detailed protocol for the synthesis of vortioxetine, proceeding through a key 2-(piperazin-1-yl)aniline intermediate. This synthetic route offers a practical alternative to earlier methods that often involved solid-phase synthesis or multiple palladium-catalyzed cross-coupling reactions.[3][4][5]
I. Synthetic Pathway Overview
The synthesis of vortioxetine from 2-(piperazin-1-yl)aniline intermediates generally follows a multi-step process. A common approach involves the initial N-arylation of a protected piperazine with a nitro-substituted aryl halide, followed by the reduction of the nitro group to an aniline. This key intermediate is then diazotized and subsequently reacted with 2,4-dimethylbenzenethiol to yield vortioxetine.
Caption: Synthetic workflow for vortioxetine.
II. Experimental Protocols
A. Synthesis of N-Boc-1-(2-nitrophenyl)piperazine
This step involves the nucleophilic aromatic substitution of a halogen on a nitro-activated benzene ring with N-Boc-piperazine.
-
Materials: 1-fluoro-2-nitrobenzene, N-Boc-piperazine, organic solvent (e.g., acetonitrile), and a non-nucleophilic base (e.g., potassium carbonate).
-
Procedure:
-
To a solution of N-Boc-piperazine in the chosen solvent, add the base and stir the mixture.
-
Add 1-fluoro-2-nitrobenzene dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
B. Synthesis of 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline
The nitro group of N-Boc-1-(2-nitrophenyl)piperazine is reduced to an amine in this step.
-
Materials: N-Boc-1-(2-nitrophenyl)piperazine, reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C), and appropriate solvents (e.g., ethanol, ethyl acetate).
-
Procedure (using Iron/Acetic Acid):
-
Suspend N-Boc-1-(2-nitrophenyl)piperazine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
-
C. Synthesis of 2-(Piperazin-1-yl)aniline
This step involves the removal of the Boc protecting group under acidic conditions.
-
Materials: 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline, strong acid (e.g., hydrochloric acid or trifluoroacetic acid), and an organic solvent (e.g., dichloromethane or dioxane).
-
Procedure:
-
Dissolve the Boc-protected aniline in the chosen solvent.
-
Add the acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or HPLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain 2-(piperazin-1-yl)aniline.
-
D. Synthesis of Vortioxetine (1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine)
This final step involves the diazotization of 2-(piperazin-1-yl)aniline followed by a Sandmeyer-type reaction with 2,4-dimethylbenzenethiol.
-
Materials: 2-(piperazin-1-yl)aniline, sodium nitrite, an acid (e.g., hydrochloric acid or acetic acid), 2,4-dimethylbenzenethiol, and a suitable solvent system.
-
Procedure:
-
Dissolve 2-(piperazin-1-yl)aniline in an aqueous acidic solution at a low temperature (0-5 °C).[4]
-
Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.[4]
-
In a separate flask, prepare a solution of 2,4-dimethylbenzenethiol.
-
Add the diazonium salt solution to the thiol solution at a controlled temperature.
-
The intermediate formed is then decomposed by heating the reaction mixture, typically in a temperature range of 60-100°C, to yield vortioxetine.[4]
-
After cooling, the reaction mixture is worked up by extraction and purified by column chromatography or recrystallization to afford the final product.
-
III. Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps. Note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.
| Step | Reactants | Product | Typical Yield (%) |
| 1. N-Arylation | 1-Fluoro-2-nitrobenzene, N-Boc-piperazine | 1-(2-Nitrophenyl)-4-Boc-piperazine | 85-95 |
| 2. Reduction | 1-(2-Nitrophenyl)-4-Boc-piperazine, Fe/AcOH | 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline | 80-90 |
| 3. Deprotection | 4-(tert-butoxycarbonyl)-2-(piperazin-1-yl)aniline, HCl | 2-(Piperazin-1-yl)aniline | 90-98 |
| 4. Diazotization & Thiolation | 2-(Piperazin-1-yl)aniline, NaNO₂, 2,4-dimethylbenzenethiol | Vortioxetine | 60-75 |
IV. Mechanism of Action: Signaling Pathway
Vortioxetine's therapeutic effects are attributed to its multimodal activity, which enhances serotonergic neurotransmission through a combination of SERT inhibition and receptor modulation. This leads to downstream effects on other neurotransmitter systems.
Caption: Vortioxetine's multimodal mechanism of action.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of pharmaceutical compounds should only be conducted in a controlled laboratory setting by trained individuals, with all appropriate safety precautions in place. The reaction conditions and yields provided are representative and may require optimization.
References
- 1. What is the mechanism of Vortioxetine Hydrobromide? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 4. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 5. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
Application of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in Agrochemical Formulations: An Overview
Note to the Reader: Extensive searches of scientific literature, patent databases, and technical documentation have revealed no specific, documented applications of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in agrochemical formulations. While some chemical suppliers make general claims about its utility in this area for enhancing the efficacy of pesticides and herbicides, these assertions are not substantiated by detailed experimental data or protocols in publicly available resources.[1][2] The primary and well-documented application of this compound is as a key intermediate in the synthesis of pharmaceuticals.
This document summarizes the available information and outlines hypothetical areas of investigation based on the compound's chemical structure. Given the absence of concrete data, the protocols and diagrams presented are theoretical and intended to serve as a conceptual framework for potential research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for considering its potential role in any formulation.
| Property | Value | Reference |
| CAS Number | 19577-84-5 | [3] |
| Molecular Formula | C12H19N3 | [3] |
| Molecular Weight | 205.3 g/mol | [3] |
| Appearance | Solid | - |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. Low solubility in water. | [4] |
Hypothetical Applications in Agrochemicals
Based on the chemical structure, which features an aniline group and a methylpiperazine moiety, one could hypothesize its potential use in the following areas:
-
As a Building Block for Active Ingredients: The aniline and piperazine scaffolds are present in various biologically active molecules. This compound could serve as a starting material or intermediate for the synthesis of novel fungicides, herbicides, or insecticides.
-
As a Formulation Adjuvant: The amine groups in the molecule could provide pH buffering capacity or act as a stabilizing agent for certain active ingredients in liquid formulations. Its surfactant-like properties, if any, are not documented.
-
As a Synergist: In some cases, compounds with no intrinsic pesticidal activity can enhance the efficacy of active ingredients. The biological activity of piperazine-containing compounds could potentially interfere with metabolic pathways in pests or weeds, thus synergizing the effect of a primary pesticide.
Theoretical Experimental Protocols
The following are hypothetical protocols for evaluating the potential of this compound in agrochemical applications.
Protocol 1: Screening for Fungicidal Activity
-
Objective: To assess the intrinsic fungicidal activity of this compound against common plant pathogens.
-
Materials:
-
This compound
-
Common fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Positive control (commercial fungicide)
-
Negative control (DMSO)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Incorporate various concentrations of the compound into molten PDA before pouring into petri dishes.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Incubate the plates at an appropriate temperature and measure the radial growth of the fungal colony over time.
-
Calculate the percentage of growth inhibition compared to the negative control.
-
Protocol 2: Evaluation as a Herbicide Synergist
-
Objective: To determine if this compound can enhance the efficacy of a known herbicide.
-
Materials:
-
This compound
-
Commercial herbicide (e.g., glyphosate)
-
Target weed species (e.g., Amaranthus retroflexus)
-
Spray applicator
-
Pots with soil
-
-
Procedure:
-
Grow the target weed species in pots to a specific growth stage.
-
Prepare spray solutions containing:
-
Herbicide alone at a sub-lethal dose.
-
This compound alone.
-
A combination of the herbicide and this compound.
-
A control with no active ingredients.
-
-
Apply the treatments to the plants using a spray applicator.
-
Observe the plants over a period of time, assessing for signs of phytotoxicity (e.g., chlorosis, necrosis).
-
Quantify the synergistic effect by measuring plant biomass or using a visual rating scale.
-
Visualizations
The following diagrams illustrate the hypothetical workflows for screening the agrochemical potential of this compound.
Caption: Workflow for Fungicidal Screening.
Caption: Workflow for Herbicide Synergist Evaluation.
References
Application Notes and Protocols: 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a Versatile Building Block for Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(4-Methylpiperazin-1-yl)methyl]aniline is a key structural motif and versatile building block in the design and synthesis of novel anti-cancer agents. Its inherent chemical properties, including the presence of a basic piperazine ring and an aniline moiety, make it an ideal scaffold for developing potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of targeted cancer therapeutics, with a focus on inhibitors of key oncogenic kinases such as Mer/c-Met, FLT3/Aurora, and PI3Kα.
Chemical Properties and Synthetic Overview
The this compound scaffold provides a strategic anchor for molecular elaboration. The aniline nitrogen can be readily functionalized to interact with the hinge region of kinase active sites, a common strategy in kinase inhibitor design. The 4-methylpiperazine group often enhances solubility and can be involved in crucial interactions with the solvent-exposed regions of the target protein.
A general synthetic approach to introduce this building block into a heterocyclic core, such as a pyrimidine, involves nucleophilic aromatic substitution, where the aniline nitrogen displaces a leaving group on the heterocyclic ring.
Application I: Dual Mer/c-Met Kinase Inhibitors
Derivatives of this compound have been successfully developed as potent dual inhibitors of Mer and c-Met receptor tyrosine kinases, which are often co-activated in various cancers, contributing to tumor growth, metastasis, and drug resistance.
Quantitative Data: In Vitro Kinase and Anti-proliferative Activity
| Compound ID | Target Kinase | IC50 (nM)[1] | Cell Line | Anti-proliferative IC50 (µM) |
| 18c | Mer | 18.5 ± 2.3 | HepG2 | 1.5 ± 0.2 |
| c-Met | 33.6 ± 4.3 | MDA-MB-231 | 2.1 ± 0.3 | |
| HCT116 | 3.5 ± 0.4 | |||
| 17c | Mer | 6.4 ± 1.8 | HepG2 | 0.9 ± 0.1 |
| c-Met | 26.1 ± 7.7 | MDA-MB-231 | 1.2 ± 0.2 | |
| HCT116 | 2.8 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of a 2-Anilinopyrimidine-based Mer/c-Met Inhibitor (General Procedure)
This protocol describes a general method for the synthesis of 2-anilinopyrimidine derivatives incorporating the this compound scaffold.
Workflow for Synthesis of 2-Anilinopyrimidine Derivatives
Caption: Synthetic workflow for 2-anilinopyrimidine derivatives.
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Amine for second substitution (e.g., morpholine)
-
p-Toluenesulfonic acid (p-TSA)
-
Isopropanol (IPA) or other suitable solvent
-
Standard laboratory glassware, heating and stirring apparatus, and purification equipment (e.g., column chromatography).
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add this compound (1.0 eq) and p-toluenesulfonic acid (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add the second amine (e.g., morpholine, 1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for an additional 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the final product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Mer/c-Met Kinase Inhibition Assay
This protocol outlines a luminescent kinase assay to determine the IC50 values of test compounds against Mer and c-Met kinases.
Workflow for In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Recombinant human Mer and c-Met kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (e.g., 18c) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) control.
-
Add 2 µL of diluted kinase to each well.
-
Initiate the reaction by adding 2 µL of a mixture of substrate and ATP (final concentrations are typically 0.2 mg/mL and 25 µM, respectively, but should be optimized for each kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure ADP production following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Application II: Dual FLT3/Aurora Kinase Inhibitors
The this compound scaffold can be incorporated into more complex heterocyclic systems, such as imidazo[4,5-b]pyridines, to generate potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These are critical targets in acute myeloid leukemia (AML).
Quantitative Data: In Vitro Kinase and Anti-proliferative Activity
| Compound ID | Target Kinase | Kd (nM) | Cell Line | Anti-proliferative GI50 (µM) |
| 27e | Aurora-A | 7.5 | MOLM-13 | 0.104 |
| Aurora-B | 48 | MV4-11 | 0.291 | |
| FLT3 | 6.2 | HCT116 | 0.300 | |
| FLT3-ITD | 38 |
Experimental Protocols
Protocol 3: Synthesis of an Imidazo[4,5-b]pyridine-based FLT3/Aurora Kinase Inhibitor (Compound 27e)
Synthetic Pathway for Compound 27e
Caption: Synthetic pathway for FLT3/Aurora kinase inhibitor 27e.
Procedure (based on literature description):
-
Synthesis of 2-amino-3-nitropyridine intermediate: React 2,4-dichloro-3-nitropyridine with the appropriate piperazine derivative via a nucleophilic aromatic substitution (SNAr) reaction.
-
Reduction: Reduce the nitro group of the intermediate to an amino group, for example, using iron powder in acetic acid or catalytic hydrogenation. This yields a diaminopyridine derivative.
-
Cyclization: React the diaminopyridine with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of an oxidizing agent such as sodium bisulfite or air to form the imidazo[4,5-b]pyridine core.
-
Purification: Purify the final product, compound 27e, by column chromatography.
Protocol 4: FLT3/Aurora Kinase Cellular Assay
This protocol describes a method to assess the inhibition of FLT3 and Aurora kinase phosphorylation in a cellular context using Western blotting.
Procedure:
-
Cell Culture and Treatment: Culture FLT3-ITD positive AML cells (e.g., MOLM-13 or MV4-11) in appropriate media. Treat cells with varying concentrations of the test compound (e.g., 27e) for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration as described in Protocol 5.
-
Western Blotting: Perform Western blot analysis as detailed in Protocol 5, using primary antibodies specific for phospho-FLT3, total FLT3, phospho-Aurora A/B/C, and total Aurora A/B/C.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Determine the IC50 for the inhibition of phosphorylation.
Application III: PI3Kα Inhibitors
The versatility of the this compound building block extends to the development of inhibitors for the phosphatidylinositol 3-kinase (PI3K) pathway, a central regulator of cell growth and survival that is frequently mutated in cancer.
Quantitative Data: In Vitro Kinase Activity
| Compound ID | PI3K Isoform | IC50 (nM)[2] |
| CYH33 | PI3Kα | 5.9 |
| PI3Kβ | 598 | |
| PI3Kδ | 78.7 | |
| PI3Kγ | 225 |
Experimental Protocols
Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Modulation
This protocol provides a detailed procedure for assessing the effect of a PI3Kα inhibitor on the downstream signaling of the PI3K/Akt pathway.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of the PI3K/Akt pathway.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., SKOV-3)
-
Test compound (e.g., CYH33)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the PI3Kα inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The this compound scaffold is a highly valuable building block for the development of targeted anti-cancer therapies. Its utility has been demonstrated in the creation of potent inhibitors for several key oncogenic kinases. The protocols and data provided in these application notes serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of novel cancer therapeutics based on this privileged scaffold.
References
Application Notes and Protocols for 2-[(4-Methylpiperazin-1-yl)methyl]aniline Derivatives in Neurological Disorder Drug Discovery
Disclaimer: Publicly available research data specifically detailing the role of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in the development of neurological disorder medications is limited. The following application notes and protocols are based on the broader role of the N-methylpiperazine moiety in central nervous system (CNS) active compounds and provide a foundational guide for researchers investigating novel aniline derivatives incorporating this scaffold.
Application Notes
The N-methylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance drug-like characteristics.[1] This includes improving aqueous solubility and target affinity, which are critical for CNS drug development.[1] Several approved CNS-acting drugs, such as clozapine, olanzapine, and trifluoperazine, feature the N-methylpiperazine group, highlighting its importance in this therapeutic area.[1]
Derivatives of 4-(4-methylpiperazin-1-yl)aniline and related structures have shown potential as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[1] The incorporation of the N-methylpiperazine group has been shown to significantly improve AChE inhibitory potency in certain chalcone derivatives.[1] This suggests that novel compounds, such as this compound, could be promising candidates for the development of therapeutics for conditions like Alzheimer's and Parkinson's disease.
Furthermore, the N-methylpiperazine scaffold is a versatile building block in organic synthesis, allowing for the creation of diverse chemical libraries for screening against various neurological targets. Synthetic routes are generally accessible, often involving nucleophilic substitution reactions.
Quantitative Data on Related Compounds
While specific data for this compound is not available, the following table summarizes inhibitory concentrations (IC50) for related N-methyl-piperazine chalcones against MAO-B and AChE, illustrating the potential of this chemical class.[1]
| Compound | Target Enzyme | IC50 (µM) |
| Chalcone 2b | Acetylcholinesterase (AChE) | 2.26 |
| Chalcone 2f | Acetylcholinesterase (AChE) | 3.03 |
| Desmethyl analog PC11 | Acetylcholinesterase (AChE) | 26.3 |
| Desmethyl analog PC5 | Acetylcholinesterase (AChE) | >10 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of aniline derivatives containing the N-methylpiperazine moiety, which can be adapted for this compound.
Materials:
-
2-Aminobenzyl alcohol or a suitable precursor
-
Thionyl chloride or other halogenating agent
-
1-Methylpiperazine
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Halogenation of the Benzyl Alcohol:
-
Dissolve the 2-aminobenzyl alcohol precursor in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Nucleophilic Substitution with 1-Methylpiperazine:
-
Dissolve the resulting benzyl halide in anhydrous DMF.
-
Add 1-methylpiperazine and a base such as potassium carbonate.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
-
Protocol 2: In Vitro Screening for MAO-B and AChE Inhibition
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compound against two key enzymes in neurodegeneration.
Materials:
-
Synthesized test compound
-
Human recombinant MAO-B and AChE enzymes
-
Substrates (e.g., kynuramine for MAO-B, acetylthiocholine iodide for AChE)
-
Cofactors and buffers specific to each enzyme assay
-
96-well microplates
-
Microplate reader (fluorometric or colorimetric)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound in DMSO.
-
Prepare working solutions of enzymes, substrates, and buffers at the required concentrations.
-
-
Assay Performance (General Steps):
-
In a 96-well plate, add the enzyme and a serial dilution of the test compound.
-
Include positive controls (known inhibitors) and negative controls (vehicle).
-
Pre-incubate the enzyme and compound for a specified time at the optimal temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: A generalized synthetic pathway for this compound derivatives.
Caption: Hypothetical dual-inhibition mechanism for neuroprotection.
Caption: A typical workflow for the preclinical evaluation of novel CNS drug candidates.
References
Application Notes and Protocols for Reactions Involving 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a versatile intermediate in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis, characterization, and application of this compound and its derivatives.
Overview and Key Applications
This compound and its structural isomers are key building blocks in the synthesis of various biologically active molecules. The presence of a primary aniline group and a tertiary amine within the piperazine ring allows for diverse chemical modifications, making it a valuable scaffold in drug discovery.
Primary applications include:
-
Kinase Inhibitors: The piperazine moiety is a common feature in many kinase inhibitors, where it often interacts with the ATP-binding site of the enzyme.
-
G-Quadruplex Stabilizers: Derivatives of (4-methylpiperazin-1-yl)aniline have been investigated for their ability to bind to and stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[1]
-
Antimicrobial and Antifungal Agents: The piperazine scaffold is known to be a pharmacophore in various antimicrobial and antifungal compounds.
-
Central Nervous System (CNS) Agents: The piperazine ring is a common motif in drugs targeting CNS disorders, and derivatives have been explored for anxiolytic and antidepressant activities.[2]
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro-precursor, analogous to the synthesis of its 4-substituted isomer.[3]
Reaction Scheme:
Experimental Protocol:
Protocol 1: Reduction of 1-(2-Nitrobenzyl)-4-methylpiperazine
-
Materials:
-
1-(2-Nitrobenzyl)-4-methylpiperazine
-
Methanol (MeOH)
-
Zinc powder (Zn)
-
Ammonium chloride (NH₄Cl)
-
Diatomaceous earth
-
Diethyl ether
-
-
Procedure:
-
To a round-bottom flask, add 1-(2-Nitrobenzyl)-4-methylpiperazine (1.0 eq), methanol (to achieve a ~0.2 M solution), zinc powder (5.0 eq), and ammonium chloride (4.0 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the zinc powder.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude solid product. [3.
-
Add diethyl ether to the crude solid and stir.
-
Filter to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.[3]
-
Data Presentation:
| Parameter | Value | Reference |
| Reactant 1 | 1-(2-Nitrobenzyl)-4-methylpiperazine | [3] |
| Reactant 2 | Zinc powder | [3] |
| Reagent | Ammonium chloride | [3] |
| Solvent | Methanol | [3] |
| Reaction Temperature | Reflux | [3] |
| Reaction Time | 2 hours | [3] |
| Yield | ~75-80% (expected based on isomer synthesis) | [3] |
| Purification Method | Filtration and solvent evaporation | [3] |
Characterization Data (Hypothetical for 2-isomer based on 4-isomer data):
-
LC/MS: m/z (ESI, POS): 206 [M+H]⁺[3]
-
¹H-NMR (400 MHz, DMSO-d₆): δ (ppm) 7.10-7.00 (m, 2H, Ar-H), 6.80-6.70 (m, 2H, Ar-H), 5.10 (s, 2H, NH₂), 3.50 (s, 2H, Ar-CH₂), 2.50-2.30 (br s, 8H, piperazine-H), 2.20 (s, 3H, N-CH₃).
Reactions of this compound
The primary amino group of this compound is a key functional handle for further derivatization, commonly through acylation or condensation reactions.
Experimental Protocol:
Protocol 2: Acylation with a Carboxylic Acid
-
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., benzoic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise while stirring at room temperature.
-
Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Carboxylic acid |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3-12 hours |
| Purification Method | Column Chromatography |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow:
The general workflow for the synthesis and derivatization of this compound is depicted below.
Caption: General workflow for the synthesis and derivatization of this compound.
Potential Signaling Pathway Involvement:
Derivatives of piperazine-containing anilines have been implicated in modulating various signaling pathways, particularly in the context of cancer and CNS disorders. For instance, as kinase inhibitors, they can block the phosphorylation cascade essential for cell proliferation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted.
Caption: Hypothetical signaling pathway (PI3K/Akt/mTOR) potentially inhibited by derivatives of this compound.yl)methyl]aniline.
References
- 1. researchgate.net [researchgate.net]
- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-[(4-Methylpiperazin-1-yl)methyl]aniline CAS#: 70261-82-4 [m.chemicalbook.com]
Application Notes and Protocols for the Synthesis of Dyes and Pigments Using 2-[(4-Methylpiperazin-1-yl)methyl]aniline
Disclaimer: Extensive literature searches did not yield specific examples of the use of 2-[(4-Methylpiperazin-1-yl)methyl]aniline in the synthesis of dyes and pigments. The following application notes and protocols are therefore based on the general principles of azo dye synthesis from substituted aniline derivatives and are intended to serve as a representative guide for researchers. The experimental conditions and results are illustrative and would require optimization for the specific target compound.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a well-established process in industrial and laboratory settings, typically involving a two-step reaction: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] The structural diversity of both the amine and the coupling component allows for the generation of a vast array of colors.
The compound this compound possesses a primary aromatic amine group, making it a suitable candidate for the diazotization reaction. The presence of the methylpiperazinylmethyl substituent is expected to influence the final properties of the dye, such as its solubility, affinity for certain substrates, and potentially its biological activity. This document provides a generalized protocol for the synthesis of an azo dye from this aniline derivative.
General Workflow for Azo Dye Synthesis
The synthesis of an azo dye from this compound can be conceptualized in a two-stage process. The first stage is the formation of a diazonium salt, which is then used in the second stage to react with a coupling agent to form the final dye.
Caption: Generalized workflow for the synthesis of an azo dye.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on the specific coupling agent used and the desired scale of the reaction.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring.
-
Ensure the temperature remains between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes in the ice bath.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol (Illustrative Example)
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Isolate the dye by vacuum filtration, wash it with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator or a low-temperature oven.
Data Presentation
The following table presents hypothetical data for the synthesis of an azo dye from this compound and 2-naphthol. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Parameter | Value |
| Starting Material | |
| This compound | 2.05 g (10 mmol) |
| 2-Naphthol | 1.44 g (10 mmol) |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Product Characterization | |
| Product Name | 1-((2-((4-methylpiperazin-1-yl)methyl)phenyl)diazenyl)naphthalen-2-ol |
| Yield | 3.2 g (85%) |
| Melting Point | >200 °C (decomposition) |
| Color | Deep Red |
| λmax (in ethanol) | 485 nm |
Signaling Pathways and Logical Relationships
The core of azo dye synthesis is the electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.
References
Application Notes and Protocols for the Derivatization of 2-[(4-Methylpiperazin-1-yl)methyl]aniline to Enhance Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold is a versatile building block in medicinal chemistry, offering multiple points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. Derivatization of this core structure can lead to the development of potent therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. These application notes provide detailed protocols for the synthesis of novel derivatives and their subsequent biological evaluation.
Introduction
The piperazine ring is a well-established pharmacophore present in numerous approved drugs. The this compound moiety combines this privileged structure with an aniline ring, providing a key intermediate for the synthesis of a diverse library of compounds. The primary amino group of the aniline and the aromatic ring itself are amenable to a variety of chemical transformations, allowing for the exploration of the chemical space around this scaffold. This document outlines protocols for the derivatization of the primary amine to generate amide and chalcone derivatives and provides methodologies for screening their bioactivity.
Data Presentation: Bioactivity of Structurally Related Piperazine Derivatives
The following table summarizes the biological activities of various piperazine-containing compounds, demonstrating the potential for this class of molecules. The data is derived from studies on structurally related analogs and serves as a benchmark for newly synthesized derivatives.
| Compound Class | Derivative | Target/Assay | Bioactivity (IC50/MIC) | Reference |
| N-Methylpiperazine Chalcones | 2k (3-trifluoromethyl-4-fluorophenyl) | MAO-B Inhibition | IC50 = 0.71 µM | [1] |
| 2n (2-fluoro-5-bromophenyl) | MAO-B Inhibition | IC50 = 1.11 µM | [1] | |
| 2k (3-trifluoromethyl-4-fluorophenyl) | AChE Inhibition | IC50 = 8.10 µM | [1] | |
| 2n (2-fluoro-5-bromophenyl) | AChE Inhibition | IC50 = 4.32 µM | [1] | |
| Quinolinyl-Thiazole Hybrids | 6a (4-nitrophenyl) | Anticancer (MDA-MB-231) | IC50 = 1.415 ± 0.16 µM | [2] |
| 6g (4-fluorophenyl) | Anticancer (MDA-MB-231) | IC50 = 1.484 ± 0.13 µM | [2] | |
| 6h (4-cyanophenyl) | Anticancer (MDA-MB-231) | IC50 = 1.658 ± 0.15 µM | [2] | |
| Quinazolinone Derivatives | 3d | Anticancer (NCI) | IC50 = 1.1 ± 0.03 µM | [3] |
Experimental Protocols
Protocol 1: Synthesis of Amide Derivatives
This protocol describes the acylation of the primary amino group of this compound with an acid chloride.
Materials:
-
This compound
-
Substituted Benzoyl Chloride (e.g., 4-nitrobenzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
This protocol details the synthesis of chalcones, which are precursors to various heterocyclic compounds with significant bioactivity.
Step 1: Acetylation of this compound The primary amine must first be converted to an acetophenone. This is a multi-step process that is beyond a simple, direct derivatization and is provided here as a conceptual pathway. A more direct approach for creating chalcone-like structures would involve reacting an acetophenone derivative of the aniline with an appropriate aldehyde. For the purpose of this application note, we will outline the Claisen-Schmidt condensation starting from a hypothetical N-acetyl-2-[(4-Methylpiperazin-1-yl)methyl]acetophenone.
Materials:
-
N-acetyl-2-[(4-Methylpiperazin-1-yl)methyl]acetophenone (hypothetical intermediate)
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (40%)
-
Magnetic stirrer and stirring bar
-
Beaker
-
Ice bath
Procedure:
-
Dissolve the acetophenone intermediate (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol in a beaker.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add aqueous sodium hydroxide solution dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized derivatives on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Experimental workflow for the synthesis and bioactivity screening.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.
Troubleshooting Guide
Low or no product yield is a common issue in organic synthesis. This guide addresses specific problems that may arise during the synthesis of this compound via reductive amination of 2-aminobenzaldehyde and 1-methylpiperazine.
Problem: Low to No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inefficient Imine Formation | The initial step of reductive amination is the formation of an imine intermediate. This equilibrium can be unfavorable. Ensure anhydrous reaction conditions as water can hydrolyze the imine. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can shift the equilibrium towards the imine. A mildly acidic catalyst, like acetic acid, can also promote imine formation.[1] |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are common reducing agents for this reaction and are moisture-sensitive.[2][3] Use freshly opened or properly stored reagents. Consider using an alternative, freshly prepared reducing agent. |
| Suboptimal Reaction Temperature | Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) might be beneficial. However, higher temperatures can lead to side reactions and degradation of starting materials or product. Monitor the reaction progress closely by TLC or LC-MS. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess (1.1 to 1.2 equivalents) of 1-methylpiperazine can help drive the reaction to completion. |
Problem: Presence of Significant Impurities
| Potential Cause | Recommended Solution(s) |
| Formation of Side Products | Over-reduction of the aldehyde to 2-aminobenzyl alcohol can occur, especially with stronger reducing agents like sodium borohydride.[4] Using a milder reducing agent like STAB, which is selective for the iminium ion, can minimize this.[2] Dimerization or polymerization of 2-aminobenzaldehyde can also occur under certain conditions. Ensure slow addition of the reducing agent. |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 2-aminobenzaldehyde and 1-methylpiperazine will remain. Purification via column chromatography is typically effective. A polar solvent system (e.g., dichloromethane/methanol with triethylamine) is often required to elute the polar product while separating it from less polar starting materials. |
| Difficult Purification | The basic nature of the product can cause it to streak on silica gel during column chromatography. Adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent can improve the peak shape and separation. Alternatively, an acidic workup to form the salt of the product can facilitate extraction and purification, followed by basification to retrieve the free amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This one-pot reaction involves the formation of an intermediate imine (or iminium ion) which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations.[2] It is milder and more selective for the iminium ion over the starting aldehyde, which helps to minimize the formation of the 2-aminobenzyl alcohol byproduct. Sodium cyanoborohydride is another suitable option.
Q3: What are the optimal reaction conditions?
A3: Typical conditions involve stirring 2-aminobenzaldehyde and 1-methylpiperazine in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, followed by the portion-wise addition of the reducing agent. The reaction is often left to stir overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you would expect to see the consumption of the starting materials (2-aminobenzaldehyde and 1-methylpiperazine) and the appearance of a new, more polar spot corresponding to the product.
Q5: My final product is a viscous oil and not a crystalline solid. Is this normal?
A5: It is not uncommon for secondary amines like this compound to be oils or low-melting solids, especially if minor impurities are present. Purification by column chromatography is recommended to obtain a pure product.
Experimental Protocol: Reductive Amination
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
2-Aminobenzaldehyde
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DCM, add 1-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol with 1% triethylamine).
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
optimization of reaction conditions for 2-[(4-Methylpiperazin-1-yl)methyl]aniline synthesis
Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes detailed FAQs, troubleshooting guides, experimental protocols, and optimized reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and reliable method is the direct reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and generally good yields.[1][2]
Q2: Which reducing agents are recommended for this synthesis?
A2: Several reducing agents can be used, but they differ in selectivity and handling requirements. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended because it is mild and selectively reduces the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.[1][3] Other options include sodium cyanoborohydride (NaBH₃CN), which is also selective but requires careful pH control to avoid the release of toxic hydrogen cyanide, and sodium borohydride (NaBH₄), which is less selective and may reduce the starting aldehyde.[1][3][4]
Q3: What are the critical parameters to control for optimizing the reaction yield and purity?
A3: The three most critical parameters are:
-
Imine Formation: Ensuring the initial reaction between the aldehyde and amine proceeds efficiently is key. This equilibrium can be shifted towards the product by removing the water byproduct, often accomplished by adding a dehydrating agent like molecular sieves.[4]
-
Choice of Reducing Agent: As mentioned in Q2, using a selective reagent like STAB prevents the formation of 2-aminobenzyl alcohol, a common impurity.[1]
-
Stoichiometry: Using a slight excess of the amine (1-methylpiperazine) can help drive the reaction to completion, but a large excess can complicate purification. A 1.0 to 1.2 molar equivalent of the amine is a typical starting point.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] You should spot the starting materials (2-aminobenzaldehyde and 1-methylpiperazine) and the reaction mixture on a TLC plate. The consumption of the limiting reagent (typically the aldehyde) and the appearance of a new, less polar spot for the final product indicate that the reaction is progressing. The intermediate imine may also be visible.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete imine formation. The equilibrium between reactants and the imine intermediate is unfavorable.[4] | Add a dehydrating agent (e.g., 3Å or 4Å molecular sieves) to the reaction mixture to remove water and drive the equilibrium forward.[4] |
| 2. Inactive reducing agent. The borohydride reagent may have degraded due to improper storage or age. | Test the activity of your reducing agent on a simple ketone like acetone and monitor by TLC. If inactive, use a fresh bottle.[3][4] | |
| 3. Sub-optimal pH. Imine formation is typically catalyzed by mild acid, but strong acid will protonate the amine, rendering it non-nucleophilic. | If not using STAB (which releases acetic acid), add a catalytic amount of acetic acid (5-10 mol%) to facilitate imine formation. | |
| Presence of 2-Aminobenzyl Alcohol Impurity | Non-selective reduction. The reducing agent (e.g., NaBH₄) is reducing the starting aldehyde faster than the imine.[4] | 1. Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).[1] 2. Alternatively, adopt a two-step addition. First, stir the aldehyde and amine for 30-60 minutes to allow for imine formation, then add the NaBH₄.[4] |
| Unreacted Starting Material (Aldehyde) Remains | 1. Insufficient reducing agent. Not enough hydride was available to complete the reduction. | Increase the molar equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 eq). |
| 2. Steric hindrance or low reactivity. The reaction may be sluggish at room temperature. | Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.[4] | |
| Difficult Purification | Similar polarity of product and impurities. The final amine product may have a similar Rf value to the imine intermediate or other side products.[5] | 1. Acid-Base Extraction: During work-up, wash the organic layer with an acidic solution (e.g., 1M HCl) to protonate and extract the basic amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent. 2. Salt Formation: Convert the final product to its hydrochloride salt by adding a solution of HCl in a non-polar solvent (like ether or dioxane). The salt often precipitates as a pure solid that can be collected by filtration.[6] |
Optimized Experimental Protocol
This protocol describes a reliable one-pot synthesis using sodium triacetoxyborohydride.
Materials:
-
2-Aminobenzaldehyde (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (approx. 0.1 M concentration)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).
-
Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Reduction Step: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by TLC (e.g., using a 10:1 DCM:Methanol eluent). The reaction is typically complete within 3-12 hours.
-
Work-up (Quenching): Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated NaHCO₃ solution to quench the excess reducing agent and neutralize the acetic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting guide.
Data and Visualization
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Molar Eq. | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 | DCM, DCE, THF | High selectivity for imines; mild conditions; one-pot procedure is effective.[1][3] | Higher cost; moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.2 - 1.5 | MeOH, EtOH | Selective for imines; allows for one-pot synthesis.[1][7] | Highly toxic; generates HCN gas at pH < 9.[3] |
| Sodium Borohydride (NaBH₄) | 1.5 - 2.0 | MeOH, EtOH | Inexpensive; readily available.[3] | Can reduce aldehydes; often requires separate imine formation step.[1][4] |
Diagrams
Caption: Figure 1: Reaction pathway via iminium ion intermediate.
Caption: Figure 2: Step-by-step experimental workflow.
Caption: Figure 3: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Improving the Purity of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-[(4-Methylpiperazin-1-yl)methyl]aniline.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound.
Q1: My purified product appears as an oil instead of a solid. What should I do?
A1: "Oiling out" can occur when the compound's melting point is lower than the boiling point of the solvent or when the solution is highly supersaturated. Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[1]
-
Slow Down Cooling: Re-dissolve the oil by gently warming the solution and then allow it to cool down much more slowly. You can insulate the flask to slow the rate of cooling.
-
Adjust Solvent System: The polarity of the solvent may be too high. Try using a less polar solvent or a mixed solvent system. For instance, if you are using a polar solvent like ethanol, you could try a mixture of ethanol and a less polar solvent like toluene or hexane.[1]
Q2: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A2: Low recovery is a common issue in recrystallization. Here are potential causes and solutions:
-
Excessive Solvent: Using too much solvent will keep a significant amount of your product dissolved in the mother liquor, even after cooling. Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. Solution: Preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2]
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation. Solution: After slow cooling to room temperature, place the flask in an ice bath for at least an hour to induce further crystallization.[3]
-
Loss During Transfer: Product can be lost during transfers between flasks and on the filter paper. Solution: Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this rinse to the filter to recover any remaining crystals.[1]
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities are often due to oxidation byproducts or other highly conjugated molecules.
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious, as adding too much can also adsorb some of your desired product, potentially lowering the yield.[2]
-
Repeat Recrystallization: A second recrystallization can often remove residual colored impurities.
Q4: I am seeing persistent impurities in my NMR/HPLC analysis after recrystallization. What is the next step?
A4: If recrystallization is insufficient to remove certain impurities, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase. For an amine-containing compound like this compound, silica gel is a common stationary phase.
Q5: What are some potential process-related impurities I should be aware of?
A5: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[4] For a 2-aminobenzylamine derivative, potential impurities could include:
-
Unreacted 2-aminobenzylamine or N-methylpiperazine.
-
Products of over-alkylation or di-substitution on the aniline nitrogen.
-
Oxidation products, which are common for anilines.[4]
Data Presentation
The following table presents hypothetical data to illustrate the effectiveness of different purification techniques for this compound.
| Purification Method | Starting Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85% | 95% | 70% | Good for removing baseline impurities. |
| Recrystallization (Toluene/Hexane) | 85% | 97% | 65% | Effective for less polar impurities. |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | 85% | >99% | 50% | Best for removing structurally similar impurities. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for recrystallization. The ideal solvent should be determined experimentally on a small scale first.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, or mixtures like toluene/hexane or ethanol/water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent to achieve complete dissolution.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[1]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least one hour.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point for an amine compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking, which is common with amines on silica gel, add a small amount of triethylamine (0.5-1%) to the eluent. The ideal solvent system should give the target compound an Rf value of approximately 0.3.[5]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.[5]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
The following diagram illustrates a logical troubleshooting workflow for improving the purity of this compound.
References
challenges in the scale-up of 2-[(4-Methylpiperazin-1-yl)methyl]aniline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.
I. Synthesis Overview & Experimental Protocols
The primary route for the synthesis of this compound is the reductive amination of 2-aminobenzaldehyde with 1-methylpiperazine. This process involves the formation of an imine intermediate, which is then reduced to the final amine product. Careful control of reaction conditions is crucial to maximize yield and minimize impurities, particularly given the inherent instability of 2-aminobenzaldehyde.
Experimental Protocol: Reductive Amination
This protocol describes a representative lab-scale synthesis. Adjustments may be necessary for scale-up.
Materials:
-
2-Aminobenzaldehyde
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM, 10 volumes), add 1-methylpiperazine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Degradation of 2-Aminobenzaldehyde: This starting material is unstable and can self-condense or oxidize.[1][2] | 1. Use freshly prepared or purified 2-aminobenzaldehyde. Store it under an inert atmosphere at low temperatures. |
| 2. Ineffective Reducing Agent: Sodium triacetoxyborohydride can decompose if exposed to moisture. | 2. Use a fresh, high-quality batch of the reducing agent. Ensure anhydrous reaction conditions. | |
| 3. Incomplete Imine Formation: The equilibrium may not favor the imine intermediate. | 3. Increase the reaction time for imine formation before adding the reducing agent. The addition of a catalytic amount of acid can also help. | |
| High Levels of Impurities | 1. Over-alkylation: The product amine can react with remaining aldehyde to form a tertiary amine. | 1. Use a slight excess of the amine (1-methylpiperazine) relative to the aldehyde. Control the stoichiometry carefully. |
| 2. Aldehyde Self-Condensation: 2-Aminobenzaldehyde can form trimers and tetramers.[1] | 2. Add the reducing agent at a lower temperature to trap the imine as it is formed. Maintain a shorter reaction time for imine formation. | |
| 3. Side reaction with Solvent: Prolonged reaction times in chlorinated solvents like DCM can sometimes lead to side reactions with amines. | 3. Consider alternative solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4] | |
| Difficult Purification | 1. Polar Byproducts: The self-condensation products of 2-aminobenzaldehyde are often polar and can be difficult to separate from the desired product. | 1. Optimize the reaction to minimize byproduct formation. Consider an acidic wash to remove basic impurities, though this may also extract the product.[5][6] |
| 2. Product is an Oil: The final product may not be a crystalline solid, making isolation difficult.[3] | 2. If direct crystallization is not feasible, purification by column chromatography or vacuum distillation is recommended. | |
| Reaction Stalls Before Completion | 1. Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or moisture. | 1. Add an additional portion of the reducing agent and continue to monitor the reaction. |
| 2. Poor Mixing on Scale-up: In larger reactors, inefficient stirring can lead to localized concentration gradients. | 2. Ensure adequate agitation for the vessel size. Evaluate the impeller design and stirring speed. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in this synthesis?
A1: The quality and handling of the 2-aminobenzaldehyde are paramount. Due to its instability and propensity for self-condensation, using fresh, pure starting material and minimizing its time in solution before the reductive amination step is crucial for achieving high yields and purity.[1][2]
Q2: Can I use other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?
A2: Yes, these can also be used. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity, as it does not readily reduce the starting aldehyde.[4][7] If using sodium borohydride, it is typically added after allowing sufficient time for imine formation, as it can also reduce the aldehyde.[4] Sodium cyanoborohydride is also effective but introduces cyanide into the waste stream.[7][8]
Q3: We are observing a significant amount of a dark, tarry substance in our crude product upon scale-up. What is causing this?
A3: This is likely due to the self-condensation of 2-aminobenzaldehyde, which can be exacerbated by longer reaction times and higher temperatures.[1] On a larger scale, heat dissipation can be less efficient, leading to localized hot spots that accelerate these side reactions. Improved temperature control and potentially a faster addition of the reducing agent after imine formation can help mitigate this.
Q4: How can we remove unreacted 1-methylpiperazine from the final product?
A4: 1-Methylpiperazine is a basic compound and can often be removed with an acidic wash during the workup. However, as the desired product is also basic, this can lead to product loss in the aqueous layer.[6] A more effective method is purification by vacuum distillation or column chromatography.
Q5: Are there any specific safety precautions for the scale-up of this process?
A5: Yes. The reaction can be exothermic, especially during the addition of the reducing agent and the quenching step. Ensure adequate cooling and controlled addition rates on a larger scale. Both 1-methylpiperazine and the final product are amines and should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.
IV. Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild, selective for imines over aldehydes, commercially available.[4][7] | Moisture sensitive, can be more expensive.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Stable in protic solvents, selective for imines.[4][9] | Toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can also reduce the starting aldehyde, requiring careful control of addition.[4] |
Table 2: Representative Yields and Purity under Various Conditions (Lab Scale)
| Parameter Varied | Condition | Yield (%) | Purity (by HPLC, %) |
| Reducing Agent | NaBH(OAc)₃ | 75-85 | >95 |
| NaBH₃CN | 70-80 | >95 | |
| NaBH₄ | 60-70 | 90-95 | |
| Temperature | 0-5 °C (addition) | 80 | 96 |
| Room Temperature (addition) | 72 | 92 | |
| Solvent | Dichloromethane (DCM) | 78 | 95 |
| Tetrahydrofuran (THF) | 75 | 94 |
V. Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. The information focuses on identifying and mitigating the formation of common side reaction products.
Troubleshooting Guide: Side Product Formation
During the synthesis of this compound, unexpected side products can arise, leading to lower yields and purification challenges. The most probable synthetic route involves the reductive amination of a 2-aminobenzyl derivative (such as 2-aminobenzaldehyde) with 1-methylpiperazine. This section addresses common issues encountered during this process.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant amounts of high molecular weight, insoluble material. | Self-condensation of 2-aminobenzaldehyde: 2-Aminobenzaldehyde is known to be unstable and can undergo self-condensation to form trimers, tetramers, and other polymeric materials, especially in the presence of acid or base catalysts.[1][2][3][4][5] | - Use freshly prepared or purified 2-aminobenzaldehyde for the reaction. - Control the reaction temperature, keeping it as low as feasible to slow down the rate of self-condensation. - Optimize the rate of addition of reagents to maintain a low concentration of free 2-aminobenzaldehyde. |
| Presence of a significant amount of 2-aminobenzyl alcohol in the crude product. | Over-reduction of 2-aminobenzaldehyde: The reducing agent can directly reduce the aldehyde functional group of the starting material to an alcohol before it reacts with 1-methylpiperazine. | - Choose a milder reducing agent that selectively reduces the imine intermediate over the aldehyde. Sodium triacetoxyborohydride is often a good choice for this purpose. - Control the stoichiometry of the reducing agent carefully. - Pre-form the imine intermediate before adding the reducing agent. |
| Formation of a bis-aminated product, where two molecules of the 2-aminobenzyl group are attached to the piperazine ring. | Reaction at both nitrogen atoms of a piperazine impurity: If the starting 1-methylpiperazine is contaminated with piperazine, the unsubstituted piperazine can react at both nitrogen atoms. | - Ensure the purity of the 1-methylpiperazine starting material through appropriate analytical techniques (e.g., GC-MS, NMR). - Use a purified grade of 1-methylpiperazine. |
| Unreacted 2-aminobenzaldehyde and/or 1-methylpiperazine in the final product mixture. | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the reducing agent. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. - Ensure the reducing agent is active and added in the correct stoichiometric amount. |
| Formation of an imine intermediate as a major impurity. | Incomplete reduction of the Schiff base intermediate: The reduction of the initially formed Schiff base (imine) may be slow or incomplete. | - Ensure the reducing agent is added under appropriate conditions (e.g., anhydrous for borohydrides). - Increase the amount of reducing agent or switch to a more potent one if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common and direct synthetic approach is the reductive amination between 2-aminobenzaldehyde and 1-methylpiperazine. This reaction typically proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
Q2: What are the primary side products I should be aware of?
A2: The main potential side products include:
-
Self-condensation products of 2-aminobenzaldehyde: These can be trimers, tetramers, or other polymers.[1][2][3][4][5]
-
2-Aminobenzyl alcohol: Formed by the direct reduction of the starting aldehyde.
-
Unreacted starting materials: 2-aminobenzaldehyde and 1-methylpiperazine.
-
Schiff base intermediate: The imine formed between 2-aminobenzaldehyde and 1-methylpiperazine may persist if the reduction is incomplete.
Q3: How can I minimize the self-condensation of 2-aminobenzaldehyde?
A3: To minimize self-condensation, it is crucial to use high-purity 2-aminobenzaldehyde and to control the reaction conditions.[1][3][5] Running the reaction at lower temperatures and slowly adding the aldehyde to the reaction mixture containing 1-methylpiperazine can help to keep its concentration low and favor the desired reaction pathway.
Q4: What analytical techniques are best for identifying these side products?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the product and detect impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated impurities.
Q5: Is it better to pre-form the imine before adding the reducing agent?
A5: Pre-forming the imine by stirring 2-aminobenzaldehyde and 1-methylpiperazine together before introducing the reducing agent can be advantageous. This approach can minimize the direct reduction of the aldehyde to 2-aminobenzyl alcohol. The formation of the imine can often be monitored by the disappearance of the aldehyde spot on a TLC plate.
Experimental Protocol: Reductive Amination Synthesis
The following is a general laboratory procedure for the synthesis of this compound via reductive amination.
Materials:
-
2-Aminobenzaldehyde
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by TLC.
-
Once the formation of the imine is deemed significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting materials and intermediate are consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Desired synthetic pathway for this compound.
Caption: Potential side reactions involving the starting material.
References
Technical Support Center: Purification of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-[(4-Methylpiperazin-1-yl)methyl]aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table provides recommended starting conditions for purification techniques based on analogous compounds. These parameters should serve as a starting point for optimization.
| Parameter | Recommended Starting Conditions | Notes |
| Thin-Layer Chromatography (TLC) | ||
| Stationary Phase | Silica gel 60 F254 | Standard for moderately polar compounds. |
| Mobile Phase (Eluent) | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | Adjust the ratio of methanol to achieve an Rf value between 0.2 and 0.4. The triethylamine is crucial to prevent peak tailing. |
| Visualization | UV light (254 nm), Potassium permanganate or Ninhydrin stain | The aromatic rings allow for UV visualization. Amine groups will react with staining agents. |
| Column Chromatography | ||
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For basic compounds, consider using amine-deactivated silica or neutral alumina to minimize tailing and irreversible adsorption. |
| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate with 0.5-1% Triethylamine | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. |
| or Dichloromethane:Methanol with 0.5-1% Triethylamine or Ammonia | For more polar impurities, a DCM/MeOH gradient may be more effective. Start with a low methanol concentration (e.g., 1-2%). | |
| Column Loading | 1-2% of silica gel weight (by mass of crude material) | For difficult separations, a higher silica-to-sample ratio (e.g., 100:1) is recommended. |
| Recrystallization | ||
| Suitable Solvents | Ethanol, Isopropanol, Toluene | Test solubility in a range of solvents to find one that dissolves the compound when hot but not when cold. |
| Solvent Mixtures | Ethanol/Water, Toluene/Hexane | Using a solvent/anti-solvent pair can be effective for inducing crystallization. |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Acid-Base Extraction
Q1: What is acid-base extraction and why is it useful for purifying this compound?
A1: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1] this compound has two basic nitrogen atoms (the aniline and the piperazine). These can be protonated by an acid (like dilute HCl) to form a water-soluble salt.[1][2] This allows you to separate it from non-basic (neutral or acidic) impurities that will remain in an organic solvent.[2]
Q2: I've performed the acid extraction, but my yield is low after basifying and re-extracting. What could be the problem?
A2: Several factors could lead to low recovery:
-
Incomplete Protonation: The aqueous acid may not have been acidic enough to fully protonate both basic centers. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2).
-
Incomplete Extraction into the Aqueous Layer: You may need to perform multiple extractions of the organic layer with the acidic solution to ensure all of your compound has transferred to the aqueous phase.
-
Insufficient Basification: When recovering the free base, ensure the pH of the aqueous layer is sufficiently basic (pH 12-14) to deprotonate the ammonium salt. Use a pH meter or pH paper to confirm.
-
Incomplete Extraction of the Free Base: Similar to the initial extraction, you may need to perform multiple extractions with an organic solvent to recover all of the free base from the aqueous layer.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.
Column Chromatography
Q3: My compound is streaking or "tailing" on the TLC plate and the column. How can I fix this?
A3: Tailing is a common problem when purifying basic compounds like amines on standard silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface. To prevent this, you should add a basic modifier to your mobile phase.[3] Common choices include triethylamine (TEA) at a concentration of 0.5-2% (v/v) or a solution of ammonia in methanol.[3] Alternatively, using a deactivated silica gel or basic alumina as the stationary phase can also mitigate this issue.
Q4: My compound is not moving off the baseline of the TLC plate, even with a polar solvent system like 9:1 Dichloromethane:Methanol. What should I do?
A4: If your compound is very polar and remains at the baseline, you may need to increase the polarity of your mobile phase further. You can try increasing the percentage of methanol. For very stubborn basic compounds, a mobile phase containing a small percentage of aqueous ammonium hydroxide in methanol, used as a component of a dichloromethane mobile phase, can be effective. However, be aware that highly basic mobile phases can dissolve some of the silica gel.
Q5: I'm seeing poor separation between my product and an impurity. What are my options?
A5: To improve separation:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities and selectivities using TLC. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide better resolution.
-
Use a Slower Gradient: If you are running a gradient elution, make the increase in polarity more gradual.
-
Dry Loading: If the compound is not very soluble in the mobile phase, it can be "dry loaded." Dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a dry powder. This powder is then carefully added to the top of the column.
-
Use a Longer Column: Increasing the length of the stationary phase can improve separation.
Recrystallization
Q6: How do I choose a suitable solvent for recrystallization?
A6: The ideal recrystallization solvent will dissolve your compound well at high temperatures but poorly at low temperatures. You should test the solubility of small amounts of your crude product in various solvents. Good starting points for a molecule like this compound would be alcohols (ethanol, isopropanol) or aromatic solvents (toluene). Mixed solvent systems, such as ethanol/water or toluene/hexane, are also very effective.[4][5]
Q7: My compound "oiled out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cools too quickly. To induce crystallization, you can try:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
Slower Cooling: Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent, and then allow it to cool more slowly. You can insulate the flask to slow the cooling rate.
Q8: My recrystallization yield is very low. How can I improve it?
A8: Low yield can be due to several reasons:
-
Using too much solvent: This will keep a significant amount of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Cooling is incomplete: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out.
-
Premature crystallization: If the product crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your funnel and receiving flask are pre-heated.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl at least two more times, combining all the aqueous extracts. The neutral and acidic impurities will remain in the organic layer.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.
-
Back Extraction: Transfer the basified aqueous solution to a clean separatory funnel and extract with an organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane with about 1% triethylamine. The ideal system will give the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the column. Alternatively, perform a dry loading as described in Q5.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair for recrystallization.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and troubleshooting of this compound.
Caption: Decision tree for selecting a primary purification technique for this compound.
References
- 1. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]
- 2. EP2292624A1 - Process for the purification of olanzapine - Google Patents [patents.google.com]
- 3. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Storage and Handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-[(4-Methylpiperazin-1-yl)methyl]aniline to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to air (oxidation), light (photodegradation), and incompatible materials such as strong acids and oxidizing agents.[1][2] Aniline and its derivatives are known to be sensitive to these conditions, which can lead to the formation of colored impurities and a decrease in purity.[3][4]
Q2: What are the visual or physical signs of degradation for this compound?
A2: A noticeable sign of degradation is a change in the physical appearance of the substance. Pure, freshly distilled aniline is a colorless, oily liquid that tends to darken on exposure to light and air.[3] Therefore, if your sample of this compound, which is typically a solid with a melting point of 101-102°C, develops a yellow, brown, or darker coloration over time, it is likely undergoing degradation.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To maintain the integrity of the compound, it is crucial to store it in a tightly closed container in a dry, cool, and well-ventilated area.[1][5] To mitigate the risk of photodegradation, the use of amber or opaque vials is recommended to protect the compound from light.[2] For enhanced stability, particularly for long-term storage, consider storing the material under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the solid (yellowing/browning) | Oxidation due to exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, refrigeration in a desiccator may be beneficial. |
| Photodegradation due to exposure to light. | Store the compound in a light-resistant container, such as an amber vial. Keep the container in a dark place, like a cabinet or drawer. | |
| Decreased purity observed by analytical methods (e.g., HPLC, NMR) | Chemical degradation from improper storage conditions. | Review and implement the recommended storage conditions: cool, dry, dark, and tightly sealed. If possible, store under an inert atmosphere. |
| Contamination from incompatible materials. | Ensure the compound is not stored near acids or strong oxidizing agents.[1][6] Use clean spatulas and glassware when handling. | |
| Inconsistent experimental results | Degradation of the starting material. | Before use, check the physical appearance of the compound. If degradation is suspected, it is advisable to purify the material (e.g., by recrystallization) or use a fresh batch. The purity of the compound can be verified using analytical techniques like HPLC or NMR spectroscopy. |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through oxidation of the aniline moiety. The primary amino group and the electron-rich aromatic ring are susceptible to attack by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to monitor the purity of this compound and detect potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A starting gradient of 5-10% B, increasing to 95% B over 15-20 minutes, followed by a re-equilibration step. The gradient should be optimized to achieve good separation between the parent compound and any new peaks that appear in degraded samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent compound and expected degradation products (aromatic compounds) have significant absorbance (e.g., 254 nm).
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) and inject a fixed volume.
Protocol 2: Accelerated Stability Study
Objective: To assess the stability of this compound under stressed conditions to predict its long-term stability.
Methodology:
-
Sample Preparation: Aliquot the compound into several amber glass vials.
-
Stress Conditions: Expose the vials to one or more of the following conditions:
-
Elevated Temperature: Place vials in an oven at a controlled temperature (e.g., 40°C, 60°C).
-
High Humidity: Place vials in a stability chamber with controlled temperature and relative humidity (e.g., 40°C / 75% RH).
-
Light Exposure: Place vials in a photostability chamber with controlled light exposure (e.g., ICH Q1B guidelines).
-
-
Time Points: Analyze samples at initial time (T=0) and at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).
-
Analysis: At each time point, visually inspect the sample for any physical changes. Analyze the sample using the developed stability-indicating HPLC method (Protocol 1) to determine the purity and quantify any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining against time for each storage condition. This will provide an indication of the degradation rate.
Caption: Workflow for an accelerated stability study.
References
- 1. dl.edi-info.ir [dl.edi-info.ir]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
Question: Why am I observing poor peak shape (tailing) for my compound during HPLC analysis?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound on standard silica-based columns. This is often due to strong interactions between the basic amine groups of the analyte and the acidic silanol groups on the silica surface.[1]
To mitigate this, consider the following troubleshooting steps:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to compete with the analyte for active sites on the stationary phase. Common choices include:
-
Triethylamine (TEA) at a concentration of 0.1-0.5%.
-
Ammonium hydroxide (NH4OH) at a low percentage.[1]
-
-
Use of a Specialized Column: Employ a column specifically designed for the analysis of basic compounds, such as a deactivated or end-capped C18 column, or a column with a different stationary phase like a polymer-based or a polar-embedded phase.
-
Adjusting Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the silanol groups, reducing unwanted interactions. However, be mindful of the column's pH stability range.
Question: My compound is not being retained on the reverse-phase HPLC column (eluting at the void volume). What should I do?
Answer: If your compound is eluting at the void volume, it indicates insufficient retention on the column. This can be addressed by:
-
Decreasing Mobile Phase Polarity: Increase the proportion of the aqueous component (e.g., water or buffer) in your mobile phase relative to the organic modifier (e.g., acetonitrile or methanol).
-
Changing the Organic Modifier: Methanol is a weaker solvent than acetonitrile in reverse-phase chromatography. Switching from acetonitrile to methanol can increase retention.
-
Modifying Mobile Phase pH: Adjusting the pH of the mobile phase to ensure the analyte is in its desired ionic state for optimal retention. For a basic compound, a higher pH (if the column allows) can sometimes increase retention.
Question: I am experiencing low recovery of my compound after sample preparation or chromatography. What are the potential causes?
Answer: Low recovery can stem from several factors:
-
Irreversible Adsorption: The compound may be irreversibly binding to active sites on the stationary phase or surfaces of sample vials.[1] Using deactivated vials and adding a basic modifier to the mobile phase can help.[1]
-
Analyte Instability: The compound may be degrading during sample preparation or analysis. Ensure the pH and temperature of your solutions are appropriate for the compound's stability.
-
Incomplete Elution: The compound may not be fully eluting from the column. A gradient elution with a stronger final mobile phase or a column wash step may be necessary.
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of this compound?
| Property | Value |
| Molecular Formula | C12H19N3 |
| Molecular Weight | 205.30 g/mol [2][3] |
| CAS Number | 16154-71-5[2][3] |
What initial HPLC conditions should I consider for method development?
For initial method development, a reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or phosphate buffer at a controlled pH) and an organic modifier (acetonitrile or methanol) is recommended. UV detection at a wavelength around 254 nm is a reasonable starting point for aromatic compounds.[4]
How can I confirm the identity of my compound?
Mass spectrometry (MS) is a powerful tool for confirming the identity of your compound. Techniques like HPLC-MS or GC-MS can provide the molecular weight of the analyte and its fragmentation pattern, which can be used for structural elucidation.
Experimental Protocols
Below are generalized experimental protocols that can be used as a starting point for the analysis of this compound. These should be further optimized for specific instrumentation and analytical requirements.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[4]
-
Detection: UV at 254 nm.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.[4]
-
-
Injector Temperature: 250 °C.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Mass Scan Range: 40-450 amu.[4]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Visualizations
Caption: Workflow for analytical method refinement.
Caption: Analyte interactions with stationary phases.
References
Validation & Comparative
Comparative Efficacy of 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs in Oncology and Infectious Disease
For Researchers, Scientists, and Drug Development Professionals
The 2-[(4-Methylpiperazin-1-yl)methyl]aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide provides a comparative analysis of the efficacy of various derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from peer-reviewed studies and is intended to aid researchers in the design and development of new therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling
A novel series of 2-substituted aniline pyrimidine derivatives has been synthesized and evaluated as dual inhibitors of Mer and c-Met kinases, both of which are implicated in cancer cell proliferation, survival, and metastasis. The study highlights compound 17c as a particularly potent derivative.
Quantitative Efficacy Data
| Compound | Mer IC50 (nM) | c-Met IC50 (nM) | Antiproliferative Activity (GI50, μM) |
| HepG2 | |||
| 17c | 6.4 ± 1.8 | 26.1 ± 7.7 | 0.54 ± 0.12 |
Table 1: In vitro efficacy of compound 17c as a dual Mer/c-Met inhibitor and its antiproliferative activity against various cancer cell lines.[1]
Another study focused on the design of new methyl piperazine derivatives as potential anticancer agents, evaluating their cytotoxicity against a panel of cancer cell lines. Compound A-11 emerged as a promising candidate with significant activity, particularly against the A-549 lung cancer cell line.
| Compound | A-549 IC50 (μM) | HCT-116 IC50 (μM) | MIAPaCa-2 IC50 (μM) |
| A-11 | 5.71 | 4.26 | 31.36 |
| Gefitinib (Standard) | 16.56 | 10.51 | 49.50 |
Table 2: Cytotoxicity of compound A-11 compared to the standard drug Gefitinib in different cancer cell lines.[2][3]
Signaling Pathway Inhibition
The dual inhibition of Mer and c-Met by compounds like 17c disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK pathways.
Antimicrobial Efficacy
Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. A study on novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives identified compounds with significant antibacterial and antifungal activity.
Quantitative Efficacy Data
| Compound | Target Organism | MIC (μg/mL) |
| 20 | Staphylococcus aureus | 6.25 |
| 20 | Methicillin-resistant S. aureus (MRSA) | 6.25 |
| 13 | Fungal strains | 3.12 |
| 14 | Fungal strains | 3.12 |
| 18 | Fungal strains | 3.12 |
| 19 | Fungal strains | 3.12 |
| 33 | Fungal strains | 3.12 |
| Fluconazole (Standard) | Fungal strains | 3.12 |
Table 3: Minimum Inhibitory Concentration (MIC) of selected benzimidazole derivatives against bacterial and fungal strains.[4]
Experimental Protocols
Kinase Inhibition Assay (Mer/c-Met)
The enzymatic activity of Mer and c-Met kinases was determined using a standard kinase assay. The reaction mixture typically includes the kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and ATP. The test compound is added at various concentrations to determine its inhibitory effect. The phosphorylation of the substrate is quantified, often through methods like ELISA or radiometric assays, to calculate the IC50 value.
Cell Viability/MTT Assay
The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specified incubation period, MTT solution is added, which is converted to formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured to determine the percentage of cell viability. The GI50 or IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[2][3]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds are serially diluted in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
References
A Comparative Guide to the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthesis routes for the versatile amine, 2-[(4-Methylpiperazin-1-yl)methyl]aniline. This compound is a valuable building block in medicinal chemistry and drug discovery. The following sections detail distinct synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Routes
Three primary synthetic routes for this compound have been identified and compared based on key performance indicators such as reaction yield, starting materials, and reaction conditions.
| Route | Starting Materials | Key Transformation | Overall Yield | Reaction Conditions | Reference |
| 1 | 2-Nitrochlorobenzene, 1-Methylpiperazine | Nucleophilic Aromatic Substitution & Nitro Reduction | 88% | Step 1: 80-140°C, 10-35h; Step 2: 40°C, 2h, 5MPa H₂, Pd/C catalyst | [1] |
| 2 | 2-Aminobenzaldehyde, 1-Methylpiperazine | Reductive Amination | Not explicitly reported for this specific substrate combination in the reviewed literature. General procedures suggest moderate to high yields are achievable. | Typically room temperature to moderate heating, various reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN). | General Procedures |
| 3 | 2-Aminobenzyl alcohol, 1-Methylpiperazine | Nucleophilic Substitution (via an activated intermediate) | Not explicitly reported in the reviewed literature. This route is a plausible alternative. | Requires activation of the benzyl alcohol (e.g., conversion to a halide or sulfonate) followed by reaction with 1-methylpiperazine. | Plausible Route |
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for the identified synthesis routes.
Figure 1: Alternative synthesis pathways for this compound.
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution and Reduction
This two-step synthesis is based on the procedure outlined in Chinese patent CN101168532A.[1]
Step 1: Synthesis of 1-Methyl-4-(2-nitrophenyl)piperazine
-
Reactants: 2-Nitrochlorobenzene, 1-Methylpiperazine, a polar aprotic solvent (e.g., DMF), and an acid binding agent (e.g., potassium carbonate).
-
Procedure: A mixture of 2-nitrochlorobenzene, 1-methylpiperazine, and potassium carbonate in DMF is heated to 80-140°C and stirred for 10-35 hours. After cooling, water and an organic solvent (e.g., ethyl acetate) are added. The pH is adjusted to be acidic with hydrochloric acid, and the layers are separated. The aqueous layer is then basified with an alkali solution to a pH of 6-11, leading to the precipitation of the solid product. The solid is collected by filtration.
Step 2: Synthesis of this compound
-
Reactants: 1-Methyl-4-(2-nitrophenyl)piperazine, 5% Palladium on carbon (Pd/C) catalyst, and methanol.
-
Procedure: The intermediate, 1-methyl-4-(2-nitrophenyl)piperazine, is dissolved in methanol in a high-pressure autoclave. The 5% Pd/C catalyst is added. The autoclave is sealed and pressurized with hydrogen gas to 5 MPa. The reaction mixture is heated to 40°C and stirred for 2 hours. After the reaction, the catalyst is removed by filtration. The methanol is distilled off, and the residue is cooled to allow the product to crystallize. The solid product is then collected.
Route 2: Reductive Amination (General Procedure)
While a specific, detailed protocol for the synthesis of the target molecule using this method was not found in the reviewed literature, a general procedure for reductive amination is as follows:
-
Reactants: 2-Aminobenzaldehyde, 1-Methylpiperazine, a suitable reducing agent (e.g., sodium triacetoxyborohydride - NaBH(OAc)₃), and a solvent (e.g., dichloromethane - DCM or 1,2-dichloroethane - DCE).
-
Procedure: To a solution of 2-aminobenzaldehyde in the chosen solvent, 1-methylpiperazine is added, followed by the portion-wise addition of the reducing agent. The reaction is typically stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography.
Route 3: Nucleophilic Substitution (Plausible Route)
This route involves the activation of the benzylic alcohol of 2-aminobenzyl alcohol, followed by nucleophilic substitution with 1-methylpiperazine.
Step 1: Activation of 2-Aminobenzyl Alcohol (Example using Thionyl Chloride)
-
Reactants: 2-Aminobenzyl alcohol, thionyl chloride (SOCl₂), and an inert solvent (e.g., dichloromethane).
-
Procedure: 2-Aminobenzyl alcohol is dissolved in the inert solvent and cooled in an ice bath. Thionyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until the conversion is complete. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-aminobenzyl chloride. Note: The amine functionality may need to be protected prior to this step to avoid side reactions.
Step 2: Synthesis of this compound
-
Reactants: 2-Aminobenzyl chloride, 1-Methylpiperazine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., acetonitrile or DMF).
-
Procedure: 2-Aminobenzyl chloride is dissolved in the solvent, and the base is added. 1-Methylpiperazine is then added, and the mixture is stirred, possibly with heating, until the reaction is complete. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which can be purified by chromatography or crystallization.
Workflow Diagram
Figure 2: General experimental workflow for the synthesis of organic compounds.
References
A Comparative Guide to Piperazine Derivatives in Oncology Drug Discovery: Spotlight on Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The piperazine heterocycle is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved and investigational drugs. Its versatile physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bond interactions, make it a favored building block in the design of novel therapeutics. This guide provides a comparative analysis of piperazine derivatives in the context of oncology drug discovery, with a particular focus on their role as kinase inhibitors.
While a vast number of piperazine derivatives have been synthesized and evaluated, this guide will focus on a comparative analysis between a well-characterized PI3K inhibitor, Pictilisib (GDC-0941) , and other piperazine-containing kinase inhibitors targeting different signaling pathways. We will use 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a representative structure to discuss the broader class of aniline-piperazine derivatives, while acknowledging the current lack of specific, publicly available biological data for this particular molecule. This comparative approach will highlight the diverse applications of the piperazine scaffold in targeting key oncogenic signaling pathways.
The Piperazine Scaffold: A Versatile Tool in Kinase Inhibitor Design
The piperazine ring's six-membered structure with two nitrogen atoms at positions 1 and 4 allows for facile derivatization at these positions. This enables medicinal chemists to fine-tune the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[1] In the realm of kinase inhibitors, the piperazine moiety often serves as a key pharmacophoric element, interacting with the ATP-binding pocket of the kinase or acting as a linker to connect different recognition motifs.
Comparative Analysis of Piperazine-Containing Kinase Inhibitors
To illustrate the diverse roles of piperazine derivatives, we will compare representatives from different kinase inhibitor classes.
Pictilisib (GDC-0941): A Pan-PI3K Inhibitor
Pictilisib is a potent, orally bioavailable inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, and survival.[2][3][4]
Imatinib: A BCR-ABL and c-Kit Inhibitor
Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), incorporates a piperazine ring that is crucial for its solubility and oral bioavailability. It primarily targets the BCR-ABL fusion protein and the c-Kit receptor tyrosine kinase.
Olaparib: A PARP Inhibitor
Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of cancers with BRCA mutations, also features a piperazine moiety. While not a kinase inhibitor in the traditional sense, its mechanism is intricately linked to DNA damage response pathways, which are often dysregulated in conjunction with kinase signaling.
Table 1: Comparative Biological Activity of Representative Piperazine-Containing Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Representative Cancer Cell Line | GI50 (µM) | Reference(s) |
| Pictilisib (GDC-0941) | PI3Kα | 3 | U87MG (Glioblastoma) | 0.95 | [5][6] |
| PI3Kβ | 33 | PC3 (Prostate) | 0.28 | [5][6] | |
| PI3Kδ | 3 | A2780 (Ovarian) | 0.14 | [5][6] | |
| PI3Kγ | 75 | MDA-MB-361 (Breast) | 0.72 | [5][6] | |
| Imatinib | BCR-ABL | 250-500 | K562 (CML) | 0.1 | [2] |
| c-Kit | 100 | GIST-T1 (GIST) | 0.05 | [2] | |
| Olaparib | PARP1 | 5 | CAPAN-1 (Pancreatic) | 0.01 |
Key Signaling Pathway: The PI3K/Akt/mTOR Cascade
The PI3K/Akt/mTOR pathway is a central node in cancer cell signaling, and its inhibition is a key therapeutic strategy.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by Pictilisib (GDC-0941).
Experimental Protocols
This section details standardized methodologies for evaluating the biological activity of piperazine derivatives.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
Test compound (e.g., Pictilisib)
-
ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Workflow:
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ method.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction. The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., U87MG, K562)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[2]
Protocol 3: Western Blot Analysis for PI3K Pathway Activation
This technique is used to detect and quantify the phosphorylation status of key proteins in a signaling pathway.[8]
Materials:
-
Cancer cells
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
-
Imaging system
Workflow:
Caption: General workflow for Western blot analysis.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and a loading control (e.g., β-actin).[9][10]
Conclusion
The piperazine scaffold is a cornerstone in the design of kinase inhibitors for oncology. As demonstrated by the comparison of Pictilisib, Imatinib, and other piperazine-containing drugs, this versatile moiety can be incorporated into molecules targeting a wide array of critical signaling pathways. While specific biological data for this compound is not yet widely available, its structural features are representative of a class of compounds with significant potential in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel piperazine derivatives, facilitating the identification and characterization of the next generation of targeted cancer therapies. Further investigation into the structure-activity relationships of aniline-piperazine derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds containing the 2-[(4-methylpiperazin-1-yl)methyl]aniline moiety and its structural analogs. While direct cross-reactivity studies on a broad panel of targets for the parent compound are not extensively available in the public domain, this document synthesizes data from studies on closely related analogs to provide insights into their off-target profiles and potential for cross-reactivity. The data presented here is crucial for understanding the therapeutic potential and safety profiles of this class of compounds.
I. Kinase Selectivity Profiles
A common application for compounds containing the (4-methylpiperazin-1-yl)methyl]aniline scaffold is in the development of kinase inhibitors. The following tables summarize the kinase selectivity data for several analogs.
A. Anilinoquinoline-Based TrkA Inhibitor
A study on 2-anilinoquinolines identified compound 7d , which incorporates a 4-methylpiperazin-1-yl)propoxy moiety, as a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA).[1]
Table 1: Kinase Selectivity Profile of Compound 7d [1]
| Kinase | Percent Inhibition at 10 µM |
| TrkA | 96% |
| Other 46 kinases | <50% |
Note: The study screened compound 7d against a panel of 47 oncogenic kinases.
B. Thieno[3,2-d]pyrimidine-Based PI3K Inhibitor (GDC-0941)
GDC-0941, a potent inhibitor of Class I PI3 Kinase, features a 4-methanesulfonyl-piperazin-1-ylmethyl group. Its selectivity was evaluated against a large panel of kinases.[2][3]
Table 2: Selectivity of GDC-0941 against a Panel of 228 Kinases [2]
| Kinase | Percent Inhibition at 1 µM | IC50 (µM) |
| Primary Target (PI3Kα) | - | 0.003 |
| Flt3 | 59% | Not Reported |
| TrkA | 61% | 2.85 |
| Other 225 kinases | <50% | Not Reported |
C. Benzamide-Based ABL/KIT Dual Inhibitor
A novel benzamide derivative containing a 4-((4-methylpiperazin-1-yl)methyl) moiety was identified as a potent type II ABL/c-KIT dual kinase inhibitor. Its selectivity was assessed using the KINOMEscan assay against 468 kinases.[4]
Table 3: Kinase Inhibition Profile of Compound 34 [4]
| Kinase | IC50 (nM) | KINOMEscan S Score (1) at 1 µM |
| ABL | 46 | 0.03 |
| c-KIT | 75 | - |
Note: An S Score (1) of 0.03 indicates high selectivity, with fewer off-target interactions at a 1 µM concentration.
II. Non-Kinase Target Cross-Reactivity
The (4-methylpiperazin-1-yl)methyl]aniline scaffold has also been investigated for its interaction with other target classes, such as transporters.
A. Triazine-Based Equilibrative Nucleoside Transporter (ENT) Inhibitors
Analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine (FPMINT) were evaluated for their inhibitory activity against human equilibrative nucleoside transporters ENT1 and ENT2.[5][6]
Table 4: Inhibitory Activity (IC50, µM) of FPMINT Analogs against hENT1 and hENT2 [6]
| Compound | hENT1 IC50 (µM) | hENT2 IC50 (µM) | Selectivity (hENT1/hENT2) |
| FPMINT | 171.11 | 36.82 | 4.65 |
| Compound 1b | 1.82 | >100 | >55 |
| Compound 1c | 171.11 | 36.82 | 4.65 |
| Compound 1d | 0.59 | 77.12 | 0.008 |
| Compound 2a | 104.92 | >100 | - |
| Compound 2b | 12.68 | 2.95 | 4.3 |
| Compound 3b | 1.65 | >100 | - |
| Compound 3c | 2.38 | 0.57 | 4.18 |
III. Experimental Protocols
A. Kinase Inhibition Assays
1. Oncogenic Kinase Panel Screening (for Compound 7d) [1] The kinase screening for compound 7d was performed by the National Cancer Institute (NCI) using their standard kinase screening panel. This typically involves radiometric or fluorescence-based assays to measure the activity of individual kinases in the presence of the test compound at a single concentration (e.g., 10 µM). The percentage of inhibition is calculated relative to a control without the inhibitor.
2. Millipore KinaseProfiler™ Panel (for GDC-0941) [2] GDC-0941 was profiled against a panel of 228 kinases using the KinaseProfiler™ service from Millipore. The standard protocol for this service involves measuring the enzymatic activity of each kinase in the presence of the test compound at a fixed concentration (1 µM in this case). The activity is typically measured using a radiometric assay with [γ-33P]-ATP. The results are expressed as the percentage of remaining kinase activity compared to a vehicle control. IC50 values for hits are then determined by generating a dose-response curve.
3. KINOMEscan™ Assay (for Compound 34) [4] The selectivity of compound 34 was determined using the KINOMEscan™ platform (DiscoverX). This is a competition-based binding assay where the test compound is incubated with a DNA-tagged kinase and a ligand-immobilized solid support. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. The results are reported as a percentage of control, and a KINOMEscan S score is calculated to represent the selectivity of the compound.
B. Equilibrative Nucleoside Transporter (ENT) Inhibition Assay[6]
1. Cell Culture and Transfection Nucleoside transporter-deficient cells are transfected with plasmids encoding for human ENT1 or ENT2.
2. [3H]Uridine Uptake Assay Transfected cells are incubated with [3H]uridine, a radiolabeled substrate for ENT transporters, in the presence of varying concentrations of the test compounds. The uptake of the radiolabeled substrate is stopped, and the cells are washed to remove any unincorporated [3H]uridine. The amount of radioactivity inside the cells is then measured using a scintillation counter.
3. Data Analysis The IC50 values are calculated by plotting the percentage of inhibition of [3H]uridine uptake against the concentration of the test compound.
IV. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: PI3K/AKT Signaling Pathway Inhibition by GDC-0941.
Caption: Radiometric Kinase Screening Workflow.
Caption: Equilibrative Nucleoside Transporter Inhibition Assay Workflow.
V. Conclusion
The cross-reactivity profiles of compounds containing the (4-methylpiperazin-1-yl)methyl]aniline scaffold and its analogs are highly dependent on the core structure to which this moiety is attached. As demonstrated, these compounds can be engineered to exhibit high selectivity for their intended targets, such as specific kinases or transporters. The data from the presented studies on anilinoquinolines, thieno[3,2-d]pyrimidines, and benzamides indicate that while off-target interactions can occur (e.g., with TrkA and Flt3), high degrees of selectivity are achievable. For transporter-targeted compounds, significant differences in activity between transporter subtypes can be observed. These findings underscore the importance of comprehensive selectivity profiling in the early stages of drug development to fully characterize the therapeutic potential and safety of this chemical series.
References
- 1. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
Validating the Biological Target of 2-[(4-Methylpiperazin-1-yl)methyl]aniline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the biological targets of 2-[(4-Methylpiperazin-1-yl)methyl]aniline analogs, a chemical scaffold present in numerous kinase inhibitors. The validation of a drug's biological target is a critical step in drug discovery, ensuring that its therapeutic effects are mediated through the intended molecular pathway. This document outlines experimental approaches, presents comparative data for different analogs, and provides detailed protocols for key validation assays.
Introduction to this compound Analogs and Their Targets
The this compound moiety is a key pharmacophore in a variety of kinase inhibitors. Depending on the core scaffold to which it is attached, these analogs can exhibit potent and selective inhibition of several protein kinases implicated in cancer and other diseases. This guide will focus on three prominent classes of these analogs and their primary biological targets:
-
Anilinoquinazolines: Primarily targeting c-Src and Abl kinases.
-
2-Substituted Aniline Pyrimidines: Exhibiting dual inhibitory activity against Mer and c-Met kinases.
-
2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones: Potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β).
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative compounds from each class against their primary targets and a panel of other kinases to illustrate their selectivity profiles.
Table 1: Inhibitory Activity of Anilinoquinazoline Analog (Saracatinib/AZD0530) [1][2]
| Kinase Target | IC50 (nM) |
| c-Src | 2.7 |
| Abl | 30 |
| c-Yes | 3 |
| Fyn | 4 |
| Lyn | 5 |
| Lck | 7 |
| KDR (VEGFR2) | >10,000 |
| EGFR | >10,000 |
Table 2: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Analog (Compound 18c) [3]
| Kinase Target | IC50 (nM) |
| Mer | 18.5 ± 2.3 |
| c-Met | 33.6 ± 4.3 |
| Axl | >1000 |
| Tyro3 | >1000 |
Table 3: Inhibitory Activity of 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-one Analog [4]
| Kinase Target | IC50 (nM) |
| GSK-3β | <10 |
| CDK2 | >1000 |
| ROCK1 | >1000 |
Experimental Protocols for Target Validation
Validating the biological target of a compound involves a multi-faceted approach, combining in vitro biochemical assays with cell-based methods to confirm target engagement and downstream effects.
In Vitro Kinase Assays
Biochemical assays using purified enzymes are the first step in determining the potency and selectivity of an inhibitor. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[5][6][7][8][9]
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol provides a general framework that can be adapted for specific kinases like c-Src, Mer, c-Met, or GSK-3β by using the appropriate enzyme, substrate, and buffer conditions.
Materials:
-
Purified recombinant kinase (e.g., c-Src, Mer, c-Met, or GSK-3β)
-
Kinase-specific substrate (peptide or protein)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (this compound analog) in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilution to the wells of the 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (pre-incubated for 10 minutes at room temperature).
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target in a cellular context is a crucial validation step. This can be achieved through methods like Western blotting to assess downstream signaling or biophysical methods like the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot for Downstream Signaling
This protocol describes how to assess the inhibition of kinase activity in cells by measuring the phosphorylation status of a known downstream substrate.[10]
Materials:
-
Cancer cell line expressing the target kinase (e.g., BT-549 for Mer, A549 for c-Met, PC3 for c-Src)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 for c-Met signaling) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.[11][12][13][14][15]
Materials:
-
Cell line of interest
-
Test compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blotting or ELISA reagents for protein detection
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling on ice.
-
Cell Lysis: Lyse the cells using three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Alternative Target Validation Methods
In addition to chemical biology approaches, genetic methods are invaluable for target validation.
-
siRNA/shRNA Knockdown: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to transiently or stably reduce the expression of the target kinase.[16][17][18][19] If the knockdown of the target protein phenocopies the effect of the small molecule inhibitor, it provides strong evidence that the compound's activity is on-target.
-
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system allows for the precise and permanent knockout of the gene encoding the target kinase.[20][21][22][23][24] Comparing the phenotype of the knockout cells with that of wild-type cells treated with the inhibitor is a powerful validation strategy.
Signaling Pathways
Understanding the signaling context of the target kinase is essential for designing robust validation experiments and interpreting their results.
Conclusion
Validating the biological target of this compound analogs requires a rigorous and multi-pronged approach. By combining in vitro biochemical assays, cell-based target engagement studies, and genetic approaches, researchers can build a strong case for the mechanism of action of their compounds. The comparative data and detailed protocols provided in this guide are intended to facilitate the design and execution of these critical experiments, ultimately contributing to the development of more effective and safer targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. JCI - Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice [jci.org]
- 18. A novel assay to screen siRNA libraries identifies protein kinases required for chromosome transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 23. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 24. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline and Its Salt Forms: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comparative study of the stability of 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a free base and in its hydrochloride and tosylate salt forms. The following data and protocols are presented to illustrate the relative stability under various stress conditions, aiding in the selection of the most robust form for further development.
The inherent stability of an API can be significantly influenced by its salt form, affecting its shelf-life, formulation compatibility, and ultimately, its therapeutic efficacy and safety. This guide delves into a comparative analysis of this compound and two of its common salt forms through forced degradation studies. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Comparative Stability Data
Forced degradation studies were conducted on the free base, hydrochloride salt, and tosylate salt of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in the tables below.
Table 1: Hydrolytic Degradation of this compound and its Salts (% Degradation)
| Condition | This compound (Free Base) | This compound HCl | This compound Tosylate |
| 0.1 M HCl (60°C, 24h) | 15.2 | 8.5 | 9.1 |
| Water (60°C, 24h) | 2.1 | 1.5 | 1.8 |
| 0.1 M NaOH (60°C, 24h) | 18.9 | 12.3 | 13.5 |
Table 2: Oxidative Degradation of this compound and its Salts (% Degradation)
| Condition | This compound (Free Base) | This compound HCl | This compound Tosylate |
| 3% H₂O₂ (RT, 24h) | 25.4 | 18.7 | 20.3 |
Table 3: Photostability of this compound and its Salts (% Degradation)
| Condition | This compound (Free Base) | This compound HCl | This compound Tosylate |
| ICH Q1B Option II (Solid State) | 7.8 | 4.2 | 5.1 |
Table 4: Thermal Degradation of this compound and its Salts (% Degradation)
| Condition | This compound (Free Base) | This compound HCl | This compound Tosylate |
| 80°C (Solid State, 48h) | 9.5 | 3.8 | 4.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Forced Degradation Studies
Forced degradation studies were performed to evaluate the intrinsic stability of the drug substance.[1][2] The objective was to achieve 5-20% degradation to ensure that the stability-indicating method is effective.[3]
-
Sample Preparation: Solutions of the free base and its salts were prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol:water 50:50 v/v). For solid-state studies, the pure compounds were used.
-
Hydrolytic Degradation: Samples were exposed to 0.1 M HCl, purified water, and 0.1 M NaOH at 60°C for 24 hours. After the specified time, the acidic and basic samples were neutralized.
-
Oxidative Degradation: Samples were treated with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photolytic Degradation: Solid samples were exposed to light as per ICH Q1B Option II guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2][4][5] Control samples were kept in the dark to assess thermal degradation during the study.
-
Thermal Degradation: Solid samples were kept in a hot air oven at 80°C for 48 hours.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated to separate the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing the Process
To better understand the workflow of a forced degradation study and the logical relationship in stability testing, the following diagrams are provided.
Caption: Workflow of a forced degradation study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Benchmarking the Synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comparative benchmark for the synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]aniline, a valuable building block in medicinal chemistry, against established industry-standard methodologies.
This document outlines two prevalent synthetic strategies for analogous structures: the reduction of a nitro-aromatic precursor and reductive amination. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide offers a comprehensive resource for optimizing the synthesis of this and related compounds.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, purity, reaction time, and the cost and availability of starting materials. Below is a summary of two common approaches for the synthesis of aminobenzylpiperazine derivatives, providing a benchmark for the synthesis of this compound.
| Method | Key Transformation | Typical Yield | Reaction Time | Key Reagents | Scalability |
| Method A: Reduction of Nitro-Aromatic Precursor | Reduction of a nitro group to an aniline | 88%[1] | 2 hours[1] | 5% Palladium on Carbon, Hydrogen gas[1] | High |
| Method B: Reductive Amination | Formation of a C-N bond between an aldehyde and an amine | 45% | Overnight | Sodium triacetoxyborohydride, Acetic acid | Moderate to High |
Experimental Protocols
Method A: Reduction of Nitro-Aromatic Precursor
This method is analogous to the synthesis of 1-methyl-4-(2-aminophenyl)piperazine, a structurally similar compound.[1]
Starting Material: 1-Methyl-4-(2-nitrophenyl)piperazine
Procedure:
-
In a 1L autoclave, add 199.2g of 1-methyl-4-(2-nitrophenyl)piperazine.
-
Add 5g of 5% palladium on carbon as a catalyst.
-
Add 600ml of methanol as the solvent.
-
Maintain the temperature at 40°C and introduce hydrogen gas at a pressure of 5Mpa.
-
Allow the reaction to proceed for 2 hours.
-
After the reaction is complete, filter to remove the palladium on carbon catalyst.
-
Distill the methanol to concentrate the product.
-
The residue is poured out while hot and allowed to cool naturally, leading to the crystallization of the product.
-
The resulting solid is collected to yield 168.3g of 1-methyl-4-(2-aminophenyl)piperazine, corresponding to a total yield of 88%.[1]
Method B: Reductive Amination
This protocol is adapted from the synthesis of a thieno[3,2-d]pyrimidine derivative containing a methylpiperazinylmethyl moiety.
Starting Materials: A suitable aldehyde-containing precursor and 1-methylpiperazine.
Procedure:
-
To a mixture of the aldehyde precursor (0.52 mmol), 1-methylpiperazine (1.5 equivalents), and acetic acid (1.05 equivalents) in 1,2-dichloroethane (3 mL), add sodium triacetoxyborohydride (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium hydrogen carbonate and then with brine.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the crude product by chromatography to yield the desired product. In the reference synthesis, this method yielded the product at 45%.
Visualizing the Synthetic Pathways and Biological Context
To further aid in the understanding of the synthetic workflows and the biological relevance of molecules containing the this compound scaffold, the following diagrams are provided.
Many biologically active molecules containing the this compound scaffold have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers.
References
Safety Operating Guide
Proper Disposal of 2-[(4-Methylpiperazin-1-yl)methyl]aniline: A Guide for Laboratory Professionals
For Immediate Reference: Treat 2-[(4-Methylpiperazin-1-yl)methyl]aniline as a hazardous waste. Due to its corrosive nature and acute toxicity, this chemical must not be disposed of down the drain or in regular trash. Disposal should be handled by a licensed professional waste disposal service. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound, also known as 2-(4-Methylpiperazin-1-yl)aniline, with CAS number 180605-36-1, presents significant health risks. A thorough understanding of its hazards is the first step in safe disposal.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage (H314).
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
The following table summarizes the essential hazard data pertinent to its disposal:
| Parameter | Information | Disposal Implication |
| Chemical Name | 2-(4-Methylpiperazin-1-yl)aniline | Ensure accurate labeling on waste containers. |
| CAS Number | 180605-36-1 | Use for precise identification and tracking. |
| Molecular Formula | C₁₁H₁₇N₃ | - |
| Primary Hazards | Skin Corrosion (Category 1B), Acute Toxicity (Category 4) | Requires handling with full Personal Protective Equipment (PPE). Prohibits drain or general trash disposal. |
| Incompatible Materials | Strong oxidizing agents | Segregate from incompatible chemicals during storage and in waste containers. |
As of the latest data, specific Permissible Exposure Limits (PELs) for this compound have not been established. Therefore, all handling should be conducted with the assumption of high toxicity and appropriate engineering controls.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and subsequent actions for the proper disposal of this compound.
Personal protective equipment for handling 2-[(4-Methylpiperazin-1-yl)methyl]aniline
This guide provides critical safety, logistical, and operational information for handling 2-[(4-Methylpiperazin-1-yl)methyl]aniline in a laboratory setting. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Personal Protective Equipment (PPE)
The compound this compound and structurally similar chemicals, such as 2-(4-Methylpiperazin-1-yl)aniline, are classified as hazardous. They are known to cause severe skin burns and eye damage and are harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors and aerosols.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes, and a face shield provides broader protection, especially during vigorous reactions or when handling larger quantities.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. The specific type of respirator will depend on the operational conditions.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[2]
-
PPE Adherence: Don all required PPE as detailed in Table 1 before entering the designated handling area.[2]
2. Handling the Compound:
-
Weighing: When weighing the compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[2]
-
Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.[2]
-
Reactions: All chemical reactions involving this compound must be conducted within a certified chemical fume hood using appropriate and securely assembled glassware.[2]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.[2]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: All unused or waste this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, paper towels, and pipette tips that have come into contact with the compound must be disposed of as hazardous waste in a separate, clearly labeled container.
2. Disposal Protocol:
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. All disposal must be carried out in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][5]
-
Original Containers: Whenever possible, leave chemicals in their original containers. Do not mix with other waste materials.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. After emptying, they should be disposed of in accordance with local regulations and should not be reused.[1]
Workflow and Safety Logic
The following diagrams illustrate the necessary workflows for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
